SR-1903
Descripción
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-[2-methyl-4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenyl]phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F6N3O/c1-19-16-21(18-36-14-12-35(13-15-36)17-20-8-10-34-11-9-20)2-7-24(19)22-3-5-23(6-4-22)25(37,26(28,29)30)27(31,32)33/h2-11,16,37H,12-15,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUQYJQLSYQEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=NC=C3)C4=CC=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SR-1903
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile as a dual modulator of the nuclear receptors Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist of LXR. This dual activity allows this compound to potently suppress inflammatory responses and modulate metabolic pathways, making it a promising therapeutic candidate for autoimmune and metabolic diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The experimental protocols for key assays are described, and all available quantitative data are summarized for clear comparison.
Introduction
Chronic inflammatory and metabolic diseases represent a significant global health burden. Nuclear receptors are key transcriptional regulators of inflammatory and metabolic pathways and have emerged as important drug targets. Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a master regulator of T helper 17 (Th17) cell differentiation, is a key driver of autoimmune diseases. Conversely, Liver X Receptors (LXRs) are critical regulators of cholesterol metabolism and inflammatory responses. Small molecules that can modulate these pathways hold significant therapeutic potential. This compound is a unique polypharmacological agent that simultaneously targets both RORγ and LXR, offering a multi-faceted approach to disease modification.
Molecular Mechanism of Action
This compound's mechanism of action is centered on its ability to modulate the transcriptional activity of two key nuclear receptors: RORγ and LXR.
Inverse Agonism of RORγ
This compound acts as an inverse agonist of RORγ. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of RORγ, which is constitutively active, this compound binding leads to a conformational change in the receptor that promotes the recruitment of corepressor proteins and the dismissal of coactivator proteins. This results in the repression of RORγ-dependent gene transcription, most notably Interleukin-17 (IL-17), a key cytokine in the pathogenesis of autoimmune diseases.
Agonism of LXR
Concurrently, this compound functions as an agonist of LXR. Upon binding, this compound induces a conformational change in the LXR that facilitates the recruitment of coactivator proteins. This activated LXR complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to their increased transcription. Key LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and the suppression of inflammatory gene expression.
Signaling Pathway
The dual modulation of RORγ and LXR by this compound results in a synergistic anti-inflammatory and metabolic-modulating effect. The inverse agonism of RORγ dampens the pro-inflammatory Th17 pathway, while the agonism of LXR actively promotes anti-inflammatory and cholesterol efflux pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Activity | IC50 / EC50 (nM) |
| Cell-based Reporter Assay | RORγ | Inverse Agonist | ~100 |
| Binding Assay | PPARγ | Binds, no activation | 209 |
| Cellular Assay (RAW 264.7) | TREM-1 Expression (LPS-induced) | Inhibition | - |
| Cellular Assay (RAW 264.7) | IL-6, IL-33 Expression (LPS-induced) | Inhibition | - |
| Cellular Assay (RAW 264.7) | ABCG1, FASN, SCD-1 Expression | Increased | - |
Data from vendor websites and likely originates from the primary publication by Chang et al. (2019).[1][2][3]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage | Outcome |
| Mouse | Collagen-Induced Arthritis | 20 mg/kg (twice daily) | Reduced disease severity |
| Mouse | High-Fat Diet-Induced Obesity | Not specified | Reduced blood glucose, total cholesterol, LDL, body weight, and fat mass |
Data from vendor websites and likely originates from the primary publication by Chang et al. (2019).[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and information inferred from the available data. For the exact protocols, referral to the primary publication by Chang et al. (2019) is recommended.
RORγ Cell-Based Reporter Assay
Objective: To determine the inverse agonist activity of this compound on RORγ.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently co-transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs). A constitutively active Renilla luciferase vector is also co-transfected for normalization.
-
Compound Treatment: Transfected cells are seeded into 96-well plates and treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that causes a 50% reduction in RORγ-mediated reporter gene expression.
LPS-Induced Gene Expression in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory effect of this compound on macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Cells are seeded into 6-well plates and allowed to adhere overnight.
-
Compound Pre-treatment: Cells are pre-treated with this compound or vehicle for 1 hour.
-
LPS Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours) to induce an inflammatory response.
-
RNA Isolation and RT-qPCR: Total RNA is isolated from the cells, and reverse transcription is performed to generate cDNA. Quantitative PCR (qPCR) is then used to measure the mRNA expression levels of target inflammatory genes (e.g., TREM-1, IL-6, IL-33) and LXR target genes (e.g., ABCG1). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative fold change in gene expression in this compound treated cells compared to vehicle-treated, LPS-stimulated cells is calculated.
Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.
Methodology:
-
Animal Model: Male DBA/1J mice are typically used for this model.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization is given 21 days later.
-
Compound Administration: Upon the onset of arthritis, mice are treated with this compound (e.g., 20 mg/kg, twice daily) or vehicle via oral gavage.
-
Clinical Assessment: The severity of arthritis is monitored and scored regularly based on paw swelling and joint inflammation.
-
Histological Analysis: At the end of the study, joints are collected for histological analysis to assess cartilage and bone erosion.
-
Data Analysis: Clinical scores and histological parameters are compared between the this compound and vehicle-treated groups.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
Objective: To assess the metabolic effects of this compound in a model of obesity and insulin resistance.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity. A control group is fed a standard chow diet.
-
Compound Administration: Obese mice are treated with this compound or vehicle daily via oral gavage.
-
Metabolic Phenotyping: Body weight, food intake, and body composition (fat and lean mass) are monitored regularly. Glucose and insulin tolerance tests are performed to assess glucose homeostasis.
-
Biochemical Analysis: At the end of the study, blood is collected to measure plasma levels of glucose, insulin, total cholesterol, and LDL.
-
Data Analysis: Metabolic parameters and biochemical markers are compared between the this compound and vehicle-treated HFD groups.
Conclusion
This compound represents a promising therapeutic agent with a novel dual-acting mechanism of action. By simultaneously acting as an inverse agonist of RORγ and an agonist of LXR, it effectively targets both the inflammatory and metabolic dysregulation that underlies many chronic diseases. The preclinical data demonstrate its potential in treating conditions such as rheumatoid arthritis and obesity. Further investigation into its clinical efficacy and safety is warranted to translate these promising findings into therapeutic benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative trait locus on chromosome 1q influences bone loss in young Mexican American adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
SR-1903: A Technical Whitepaper on a Novel Dual Modulator of RORγ and LXR
Disclaimer: The discovery, rationale for design, and specific synthesis pathway for SR-1903 are not detailed in publicly available scientific literature. The primary source of information is its commercial product data. This guide is therefore a consolidation of available data, supplemented with established, representative experimental protocols relevant to the compound's described biological activities.
Executive Summary
This compound is a novel small molecule that functions as a dual modulator of two key nuclear receptors: Retinoic acid receptor-related orphan receptor γ (RORγ) and Liver X receptor (LXR). It exhibits a unique pharmacological profile, acting as an inverse agonist of RORγ while simultaneously serving as an agonist for LXR. This dual-modulatory action positions this compound as a promising therapeutic candidate for autoimmune, inflammatory, and metabolic disorders. This document provides a comprehensive overview of the available technical data on this compound, including its biological targets, quantitative activity, and representative experimental methodologies for its characterization.
Introduction to this compound and its Molecular Targets
RORγ Inverse Agonism
Retinoic acid receptor-related orphan receptor γ (RORγ) is a transcription factor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Dysregulation and overactivation of the Th17 pathway are implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. As an inverse agonist, this compound is designed to bind to RORγ and suppress its constitutive transcriptional activity, thereby inhibiting Th17 cell differentiation and subsequent IL-17 production.
LXR Agonism
Liver X receptors (LXRs), comprising LXRα and LXRβ isoforms, are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRs promotes the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, facilitating the removal of excess cholesterol from peripheral tissues. Additionally, LXRs have demonstrated anti-inflammatory properties. By acting as an LXR agonist, this compound has the potential to modulate metabolic pathways and exert beneficial effects on conditions associated with metabolic dysregulation, such as atherosclerosis and obesity.
Quantitative Data Summary
The following table summarizes the currently available quantitative data for this compound.
| Assay Type | Target / Model | Metric | Value | Reference |
| Cell-Based Reporter Assay | RORγ | IC50 | ~100 nM | [1] |
| Binding Assay | PPARγ | IC50 | 209 nM | [1] |
| In Vitro Functional Assay | TREM-1 expression in RAW 264.7 cells | Inhibitory Concentration | 10 μM | [1] |
| In Vivo Efficacy Model | Mouse model of collagen-induced arthritis | Dosage | 20 mg/kg (twice per day) | [1] |
| In Vivo Efficacy Model | Mouse model of high-fat diet-induced obesity | Outcome | Reduces blood glucose, serum total cholesterol and LDL, body weight, and fat mass | [1] |
Representative Experimental Protocols
The following are detailed, representative protocols for the types of experiments used to characterize a dual modulator like this compound.
RORγ Inverse Agonist Cell-Based Reporter Assay
Objective: To quantify the inverse agonist activity of a test compound on the RORγ receptor.
Methodology:
-
Cell Line and Plasmids: A suitable mammalian cell line (e.g., HEK293T) is used. Cells are co-transfected with two plasmids: an expression vector for a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain (LBD), and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Cell Culture and Transfection: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Transfection is carried out using a suitable transfection reagent.
-
Assay Procedure:
-
Transfected cells are seeded in 96-well plates.
-
After 24 hours, the culture medium is replaced with a medium containing serial dilutions of this compound or a vehicle control.
-
Cells are incubated for an additional 24 hours.
-
The cells are then lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is normalized to a control for cell viability (e.g., a co-transfected β-galactosidase reporter). The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
LXR Agonist Cell-Based Reporter Assay
Objective: To determine the agonist activity of a test compound on the LXR receptor.
Methodology:
-
Cell Line and Plasmids: A relevant cell line (e.g., HepG2) is used. Cells are co-transfected with an LXR expression plasmid and a reporter plasmid containing a luciferase gene driven by a promoter with LXR response elements (LXREs).
-
Cell Culture and Transfection: Cells are maintained and transfected as described above.
-
Assay Procedure:
-
Transfected cells are seeded in 96-well plates.
-
After 24 hours, the medium is replaced with a medium containing various concentrations of this compound, a known LXR agonist (e.g., T0901317) as a positive control, and a vehicle control.
-
Cells are incubated for 24-48 hours.
-
Luciferase activity is measured.
-
-
Data Analysis: The fold activation of the luciferase reporter is calculated relative to the vehicle control. The EC50 value is determined from the dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals and Induction: Male DBA/1J mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21.
-
Treatment Protocol: Upon the first signs of arthritis, mice are randomized into treatment groups. This compound (20 mg/kg) or vehicle is administered twice daily (e.g., by oral gavage).
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated daily using a standardized scoring system based on paw swelling and erythema.
-
Histopathology: At the end of the study, joints are collected, fixed, and sectioned. Histological sections are stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.
-
-
Data Analysis: Clinical scores and histological parameters are statistically compared between the this compound-treated and vehicle-treated groups.
In Vivo High-Fat Diet-Induced Obesity Model
Objective: To assess the metabolic effects of this compound in a diet-induced model of obesity.
Methodology:
-
Animals and Diet: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% of calories from fat) for 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Treatment Protocol: Obese mice are randomized to receive daily administrations of this compound or vehicle for a specified duration (e.g., 4 weeks).
-
Metabolic Phenotyping:
-
Body Weight and Composition: Body weight is monitored weekly. Body composition (fat and lean mass) is determined by techniques such as DEXA or NMR.
-
Glucose Homeostasis: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed.
-
-
Data Analysis: All metabolic parameters are compared between the HFD-vehicle, HFD-SR-1903, and chow-fed control groups.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Dual modulation of RORγ and LXR signaling pathways by this compound.
Caption: A general experimental workflow for the preclinical development of this compound.
References
Unveiling the Molecular Targets of SR-1903: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1903 is a synthetic small molecule that has been identified as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist of LXR. Additionally, this compound has been shown to bind to Peroxisome Proliferator-Activated Receptor γ (PPARγ) without activating it. This unique pharmacological profile suggests its potential therapeutic application in inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the biological targets of this compound, including available quantitative data, detailed experimental methodologies, and an illustration of the associated signaling pathways.
Core Biological Targets and Pharmacological Activity
This compound exhibits a multi-target engagement profile, primarily interacting with the following nuclear receptors:
-
Retinoic Acid Receptor-related Orphan Receptor γ (RORγ): this compound acts as an inverse agonist of RORγ. Inverse agonists reduce the constitutive activity of a receptor.
-
Liver X Receptor (LXR): this compound functions as an agonist of LXR. Agonists bind to and activate a receptor.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): this compound binds to PPARγ but does not activate it, indicating it may act as an antagonist or a modulator at this receptor.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound with its biological targets.
| Target | Activity | Parameter | Value | Assay Type |
| RORγ | Inverse Agonist | IC50 | ~100 nM | Cell-Based Reporter Assay |
| PPARγ | Binding (No Activation) | IC50 | 209 nM | Not Specified |
| LXR | Agonist | EC50 | Not Reported | Not Reported |
Table 1: Quantitative pharmacological data for this compound.
In Vitro and In Vivo Effects
In Vitro Cellular Activity
In RAW 264.7 macrophage-like cells, this compound has been shown to:
-
Inhibit the lipopolysaccharide (LPS)-induced expression of Triggering Receptor Expressed on Myeloid cells 1 (TREM-1).
-
Inhibit the LPS-induced expression of the LXR target genes Interleukin-6 (IL-6) and Interleukin-33 (IL-33).
-
Increase the expression of LXR target genes ATP-binding cassette transporter G1 (ABCG1), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD-1).
In Vivo Efficacy
-
Collagen-Induced Arthritis Mouse Model: Administration of this compound (20 mg/kg, twice daily) reduced the severity score of arthritis.
-
High-Fat Diet-Induced Obesity Mouse Model: this compound treatment led to:
-
Reduced blood glucose levels in a glucose tolerance test.
-
Decreased serum levels of total cholesterol and low-density lipoprotein (LDL).
-
Reduced body weight and fat mass.
-
Experimental Protocols
The following are generalized protocols for the types of assays typically used to characterize compounds like this compound. The specific details for the characterization of this compound would be found in its primary publication.
RORγ Inverse Agonist Cell-Based Reporter Assay
This assay measures the ability of a compound to decrease the constitutive transcriptional activity of RORγ.
Workflow:
Methodology:
-
Cell Culture and Transfection: Host cells (e.g., HEK293T) are cultured in appropriate media and seeded into 96-well plates. The following day, cells are co-transfected with an expression vector for human RORγ, a luciferase reporter plasmid containing RORγ response elements (ROREs) upstream of the firefly luciferase gene, and a control plasmid expressing Renilla luciferase for normalization.
-
Compound Treatment: After 24 hours of transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following an 18-24 hour incubation with the compound, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The percentage of inhibition of RORγ activity is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve with a non-linear regression model.
LXR Agonist Cell-Based Reporter Assay
This assay is similar to the RORγ assay but is designed to measure the activation of LXR.
Workflow:
Methodology:
The protocol is analogous to the RORγ assay, with the key differences being the use of an LXR expression vector and a luciferase reporter construct driven by LXR response elements (LXREs). Data analysis involves calculating the fold activation relative to the vehicle control and determining the EC50 value from the dose-response curve.
PPARγ Binding Assay
A common method to determine binding affinity is a competitive binding assay using a radiolabeled ligand.
Methodology:
-
Preparation of Receptor Source: A source of PPARγ protein is required, which can be purified recombinant protein or cell lysates from cells overexpressing PPARγ.
-
Competitive Binding: The PPARγ protein is incubated with a constant concentration of a high-affinity radiolabeled PPARγ ligand (e.g., [³H]-rosiglitazone) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the protein-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor (this compound). The IC50 value is the concentration of this compound that displaces 50% of the radiolabeled ligand.
Signaling Pathways
This compound's dual activity on RORγ and LXR suggests it can modulate multiple downstream signaling pathways involved in immunity and metabolism.
RORγ Inverse Agonism and its Consequences
RORγ is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. By inhibiting RORγ, this compound is expected to suppress the differentiation of Th17 cells and the production of these inflammatory cytokines.
LXR Agonism and its Consequences
LXRs are critical regulators of cholesterol, fatty acid, and glucose metabolism. LXR activation by an agonist like this compound leads to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c, FASN, SCD-1). LXRs also have anti-inflammatory properties.
Conclusion
This compound is a dual-acting small molecule that targets RORγ and LXR, two nuclear receptors with significant roles in immunology and metabolism. Its ability to act as an inverse agonist at RORγ while simultaneously acting as an agonist at LXR presents a unique therapeutic strategy. The suppression of RORγ-mediated inflammation combined with the beneficial metabolic and anti-inflammatory effects of LXR activation makes this compound an interesting candidate for further investigation in autoimmune and metabolic disorders. This guide provides a foundational understanding of its biological targets and the methodologies used for its characterization. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
SR-1903: A Dual Modulator of RORγ and LXR for Inflammatory and Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1903 is a novel synthetic compound that has demonstrated significant potential in preclinical studies for the treatment of inflammatory and metabolic diseases. It functions as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). Specifically, this compound acts as an inverse agonist of RORγ and an agonist of LXR. This unique polypharmacology allows it to concurrently suppress inflammatory responses and improve metabolic parameters. This document provides a comprehensive overview of the available in vitro and in vivo data on this compound, detailed experimental methodologies, and a visualization of its signaling pathways.
In Vitro Studies
The in vitro activity of this compound has been characterized in cell-based assays, primarily using the RAW 264.7 macrophage cell line, to elucidate its mechanism of action on key inflammatory and metabolic pathways.
Quantitative Data Summary
| Parameter | Assay Type | Cell Line | Value | Reference |
| RORγ Activity | Cell-based reporter assay | - | IC50: ~100 nM | [1][2][3] |
| PPARγ Binding | - | - | IC50: 209 nM (no activation) | [1][2][3] |
| TREM-1 Expression | LPS-induced gene expression | RAW 264.7 | Inhibition at 10 µM | [1][2][3] |
| IL-6 Expression | LPS-induced gene expression | RAW 264.7 | Inhibition | [1][3] |
| IL-33 Expression | LPS-induced gene expression | RAW 264.7 | Inhibition | [1][3] |
| ABCG1 Expression | Gene expression | RAW 264.7 | Increased | [1][3] |
| FASN Expression | Gene expression | RAW 264.7 | Increased | [1][3] |
| SCD-1 Expression | Gene expression | RAW 264.7 | Increased | [1][3] |
Experimental Protocols
Cell-Based Reporter Assay for RORγ Inverse Agonism:
-
Objective: To determine the potency of this compound in inhibiting the transcriptional activity of RORγ.
-
Methodology: A cell line is transiently transfected with a RORγ expression vector and a reporter plasmid containing ROR response elements upstream of a luciferase gene. The cells are then treated with varying concentrations of this compound. The inverse agonist activity is quantified by measuring the decrease in luciferase activity, from which an IC50 value is calculated.
Gene Expression Analysis in RAW 264.7 Macrophages:
-
Objective: To assess the effect of this compound on the expression of inflammatory and metabolic genes.
-
Methodology: RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are co-treated with this compound (e.g., at a concentration of 10 µM). Following incubation, total RNA is extracted from the cells. The expression levels of target genes (e.g., TREM-1, IL-6, IL-33, ABCG1, FASN, SCD-1) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
In Vivo Studies
The therapeutic potential of this compound has been evaluated in established mouse models of autoimmune disease and metabolic syndrome.
Quantitative Data Summary
| Indication | Animal Model | Dosage | Duration | Key Findings | Reference |
| Arthritis | Collagen-Induced Arthritis (CIA) Mouse Model | 20 mg/kg, i.p., twice daily | 16 days | Reduced arthritis severity score; Prevented thymocyte loss. | [1][2][3] |
| Obesity & Diabetes | High-Fat Diet-Induced Obesity (DIO) Mouse Model | 20 mg/kg, i.p. | 14 days | Reduced blood glucose levels; Reduced serum total cholesterol and LDL; 15% reduction in body weight; 17% reduction in fat mass; Improved insulin levels; Reduced leptin resistance. | [1][2][3] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model:
-
Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.
-
Methodology: Arthritis is induced in mice by immunization with type II collagen emulsified in complete Freund's adjuvant. Upon the onset of arthritic symptoms, mice are treated with this compound (20 mg/kg, intraperitoneally, twice daily) for a specified duration (e.g., 16 days). The severity of arthritis is monitored and scored based on paw swelling and inflammation. At the end of the study, tissues such as the thymus can be collected for further analysis.
High-Fat Diet-Induced Obesity (DIO) Mouse Model:
-
Objective: To assess the metabolic benefits of this compound in a model of obesity and type 2 diabetes.
-
Methodology: Mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and dyslipidemia. A cohort of these mice is then treated with this compound (20 mg/kg, intraperitoneally) for a defined period (e.g., 14 days). Throughout the study, metabolic parameters such as body weight, fat mass, food intake, blood glucose, and serum lipid levels are measured. Glucose tolerance tests and insulin level measurements are also performed to assess insulin sensitivity.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are attributed to its modulation of the RORγ and LXR signaling pathways.
Caption: Dual modulation of RORγ and LXR by this compound.
The diagram above illustrates the dual mechanism of action of this compound. As an inverse agonist of RORγ, it suppresses the production of pro-inflammatory cytokines like IL-17, which are key drivers of autoimmune diseases. Concurrently, as an LXR agonist, it promotes the expression of genes involved in cholesterol efflux and lipid metabolism, leading to improved metabolic profiles.
Experimental Workflow
The following diagram outlines a typical preclinical evaluation workflow for a compound like this compound.
Caption: Preclinical evaluation workflow for this compound.
This workflow highlights the progression from initial compound synthesis and screening to functional cell-based assays and finally to efficacy testing in relevant in vivo models of disease. The data gathered from these studies informs the potential for further preclinical and clinical development.
Conclusion
This compound represents a promising therapeutic candidate with a unique dual-acting mechanism that addresses both inflammatory and metabolic dysregulation. The available preclinical data demonstrates its potential in treating complex diseases such as rheumatoid arthritis and metabolic syndrome. Further investigation into its safety profile, pharmacokinetic properties, and efficacy in other disease models is warranted to fully elucidate its therapeutic potential.
References
SR-1903: A Technical Overview of a Novel RORγ/LXR Modulator
For Research, Scientific, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on SR-1903. A comprehensive, manufacturer-disclosed safety and toxicity profile is not available in the public domain. The information herein is collated from vendor-supplied data and the primary scientific literature, intended for informational purposes only.
Executive Summary
This compound is a synthetic small molecule characterized by its unique polypharmacology, acting as a dual modulator of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and the Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist of LXR. This dual activity allows it to potently suppress inflammatory responses, positioning it as a compound of interest for autoimmune and metabolic diseases. Preclinical data in mouse models have demonstrated its efficacy in reducing the severity of collagen-induced arthritis and improving metabolic parameters in diet-induced obesity. However, a formal, complete safety and toxicity profile has not been published. This guide provides a detailed summary of the available efficacy data, the known mechanisms of action, and the experimental protocols derived from its primary characterization.
Core Pharmacological Data
The primary pharmacological activity of this compound is centered on its interaction with two key nuclear receptors involved in immunity and metabolism.
Table 2.1: In Vitro Activity of this compound
| Target | Activity | Assay Type | IC50 Value | Source |
| RORγ | Inverse Agonist | Cell-Based Reporter Assay | ~100 nM | [1][2] |
| PPARγ | Binding (No Activation) | Not Specified | 209 nM | [1][2] |
| LXR | Agonist | Cell-Based Reporter Assay | Not Specified | [1][2][3] |
Table 2.2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosing Regimen | Key Outcomes | Source |
| Mouse | Collagen-Induced Arthritis | 20 mg/kg (twice daily) | Reduced disease severity score | [1][2] |
| Mouse | High-Fat Diet-Induced Obesity | Not Specified | Reduced blood glucose, serum cholesterol (Total & LDL), body weight, and fat mass | [1][3] |
Safety and Toxicity Profile
A comprehensive safety and toxicity profile for this compound, including data from formal good laboratory practice (GLP) toxicology studies, is not available in the public scientific literature. Key toxicological endpoints such as LD50 (Lethal Dose, 50%), genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology (cardiovascular, respiratory, and central nervous system effects) have not been reported. The primary publication focuses on the compound's efficacy and mechanism of action.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by modulating two distinct nuclear receptor signaling pathways. As an inverse agonist of RORγ, it inhibits the differentiation of pro-inflammatory Th17 cells and the production of associated cytokines like IL-17. As an LXR agonist, it promotes cholesterol efflux and suppresses inflammatory gene expression in macrophages.
Diagram 4.1: this compound Dual Signaling Pathway
Caption: Dual signaling pathways of this compound.
Key Experimental Protocols
The following protocols are based on the methodologies described for characterizing this compound's effects on inflammatory signaling in vitro.
In Vitro TREM-1 Expression Assay
-
Objective: To determine the effect of this compound on the expression of the pro-inflammatory receptor TREM-1 in macrophages following an inflammatory stimulus.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates.
-
Cells are pre-treated with this compound (10 µM) or vehicle control for a specified duration.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture media.
-
Following incubation, total RNA is harvested from the cells.
-
The expression level of TREM-1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data are normalized to a housekeeping gene, and the relative expression in this compound-treated cells is compared to vehicle-treated controls.[1][2]
-
-
Outcome: this compound at 10 µM was shown to inhibit the LPS-induced expression of TREM-1.[1][2]
Diagram 5.1: Workflow for In Vitro TREM-1 Assay
Caption: Workflow for TREM-1 expression analysis.
Collagen-Induced Arthritis (CIA) Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Animal Model: DBA/1J mice.
-
Protocol:
-
Arthritis is induced in mice by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
A booster immunization is administered approximately 21 days after the primary immunization.
-
Upon the onset of visible signs of arthritis, mice are randomized into treatment groups.
-
One group receives this compound administered at a dose of 20 mg/kg twice daily (route of administration, e.g., oral gavage or intraperitoneal injection, is not specified in available sources). The control group receives a vehicle.
-
Disease progression is monitored over time by scoring paw swelling and inflammation based on a standardized clinical scoring system.
-
At the end of the study, serum and tissue samples may be collected for biomarker analysis (e.g., cytokine levels).
-
-
Outcome: this compound treatment significantly reduced the severity score of arthritis compared to the vehicle control group.[1][2]
Conclusion and Future Directions
This compound is a promising preclinical compound with a novel dual-action mechanism that impacts both inflammatory and metabolic signaling pathways. The available data demonstrate clear efficacy in relevant animal models of arthritis and obesity. However, the lack of a publicly available, comprehensive safety and toxicity profile is a significant data gap. For this compound to advance in the drug development pipeline, rigorous evaluation of its safety pharmacology, pharmacokinetic properties (ADME), and potential for off-target toxicities through standardized in vitro and in vivo studies will be essential. Researchers and developers are advised to conduct their own thorough safety assessments before considering this compound for further investigation.
References
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Data of AP1903 (Rimiducid)
Disclaimer: The initial request for information on "SR-1903" yielded no results for a pharmaceutical compound, strongly suggesting a typographical error. The following guide is based on the assumption that the intended compound of interest is AP1903 (also known as rimiducid), a molecule with a similar designation that is currently in clinical development.
Introduction
AP1903, or rimiducid, is a synthetic, lipid-permeable small molecule designed as a chemical inducer of dimerization (CID). It functions as a "safety switch" in advanced cellular therapies, such as those involving CAR-T cells and stem cell transplantation.[1] Rimiducid is bio-inert on its own but can rapidly and potently induce the dimerization of engineered proteins, typically modified caspase-9, leading to the programmed cell death (apoptosis) of the genetically modified cells.[2][3][4] This mechanism provides a critical safety feature to control adverse events like cytokine release syndrome (CRS) or graft-versus-host disease (GvHD).[1][5]
Pharmacokinetic Data
The pharmacokinetic profile of AP1903 has been evaluated in healthy volunteers, demonstrating predictable and dose-proportional exposure.
Table 1: Summary of AP1903 Pharmacokinetic Parameters in Healthy Adult Volunteers
| Parameter | Value | Reference |
| Route of Administration | Intravenous Infusion (over 2 hours) | [6] |
| Dose Range Studied | 0.01 to 1.0 mg/kg | [6] |
| Peak Plasma Concentration (Cmax) | ~10 to 1,275 ng/mL (dose-proportional) | [6] |
| Time to Peak Concentration (Tmax) | End of 2-hour infusion | [7] |
| Distribution | Rapid distribution phase post-infusion | [6] |
| Plasma Concentration Reduction | ~18% of Cmax at 0.5 hours post-infusion~7% of Cmax at 2 hours post-infusion~1% of Cmax at 10 hours post-infusion | [6] |
| Half-life (t½) | 4-12 hours in humans | [7] |
Pharmacodynamic Data
The primary pharmacodynamic effect of AP1903 is the induction of apoptosis in cells engineered to express a CID-responsive element, most commonly an inducible caspase-9 (iCasp9).
Table 2: Summary of AP1903 Pharmacodynamic Effects
| Parameter | Observation | Reference |
| Mechanism of Action | Dimerizes and activates engineered caspase-9, initiating the apoptotic cascade. | [2][3] |
| In Vitro Efficacy (EC50) | Approximately 0.1 nM for inducing apoptosis in engineered HT1080 cells. | [2][8] |
| In Vivo Efficacy (Animal Models) | Dose-dependent decrease in serum human Growth Hormone (hGH) in mice implanted with hGH-secreting engineered cells, with a half-maximal effective dose of 0.4 ± 0.1 mg/kg. | [2][4] |
| Clinical Efficacy | A single dose of AP1903 reduced circulating transgenic T-cells by 90% within 30 minutes in patients with GvHD. | [3] |
| Onset of Action | Rapid, with significant cell elimination observed within 30 minutes of administration. | [3][9] |
| Specificity | Interacts minimally with endogenous FKBP, providing a high degree of specificity for the engineered protein. | [10] |
Experimental Protocols
Protocol 1: In Vitro Apoptosis Induction Assay
Objective: To determine the in vitro potency (EC50) of AP1903 in inducing apoptosis in engineered cells.
Methodology:
-
Cell Line: HT1080 cells stably transduced with a retrovirus expressing a myristoylated, dimerizer-dependent Fas construct containing two F36V-FKBP domains (pSR-myr-2(F36V-FKBP)Fas-E).
-
Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.
-
Treatment: Cells are treated with varying concentrations of AP1903 overnight.
-
Viability Assessment: Cell viability is measured using an Alamar Blue assay.
-
Data Analysis: The percentage of viable cells is plotted against the log concentration of AP1903 to determine the EC50 value.[2][8]
Protocol 2: Human Pharmacokinetic Study
Objective: To evaluate the safety, tolerability, and pharmacokinetics of intravenous AP1903 in healthy volunteers.
Methodology:
-
Study Design: A single-blind, placebo- and saline-controlled, ascending-dose study.
-
Participants: Healthy male volunteers are randomized into different dosage groups (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 mg/kg).
-
Drug Administration: AP1903 is administered as a single intravenous infusion over 2 hours.
-
Sample Collection: Serial blood and urine samples are collected at predefined time points.
-
Bioanalysis: Plasma and urine concentrations of AP1903 are determined using a validated analytical method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the concentration-time data.[6]
Visualizations
Signaling Pathway of AP1903-Induced Apoptosis
Caption: AP1903 crosses the cell membrane to induce dimerization and activation of engineered caspase-9.
Experimental Workflow for In Vivo Pharmacodynamic Assessment
Caption: Workflow for assessing the in vivo pharmacodynamic effect of AP1903 in a mouse model.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. Intravenous safety and pharmacokinetics of a novel dimerizer drug, AP1903, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Inducible caspase-9 suicide gene controls adverse effects from alloreplete T cells after haploidentical stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iCaspase 9 Suicide Gene System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Applications of Rimiducid (AP1903)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rimiducid (also known as AP1903) is a small molecule homodimerizer that functions as a key component of a chemically inducible dimerization (CID) technology. Its primary therapeutic application is as a safety switch mechanism in genetically engineered cellular therapies, most notably Chimeric Antigen Receptor T-cell (CAR-T) therapy. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to the use of rimiducid in conjunction with the inducible caspase-9 (iCasp9) suicide gene system. The integration of this safety switch has the potential to mitigate severe adverse events associated with potent cell therapies, thereby improving their safety profile and expanding their therapeutic window.
Mechanism of Action: The iCasp9 Safety Switch
Rimiducid's therapeutic utility is intrinsically linked to the inducible caspase-9 (iCasp9) system. This system is a genetically engineered safety switch incorporated into therapeutic cells, such as CAR-T cells.[1]
The core components of the iCasp9 system are:
-
A modified human Caspase-9 protein: This pro-apoptotic enzyme has its caspase recruitment domain (CARD) removed to prevent unregulated activation.
-
A drug-binding domain: A mutated version of the human FK506-binding protein (FKBP12) is fused to the modified Caspase-9. This FKBP variant has a high affinity for rimiducid but a low affinity for its natural ligand, FK506, minimizing off-target effects.[2]
The administration of rimiducid triggers the dimerization of the FKBP12 domains, which in turn brings the associated Caspase-9 molecules into close proximity.[3] This induced proximity is sufficient to activate the caspase cascade, leading to rapid and efficient apoptosis of the genetically modified cells.[4][5] This mechanism allows for the selective elimination of the therapeutic cells in the event of severe toxicity.[4]
Signaling Pathway Diagram
Caption: Rimiducid-mediated activation of the iCasp9 safety switch.
Therapeutic Applications
The primary therapeutic application of the rimiducid/iCasp9 system is to enhance the safety of adoptive cell therapies.
Mitigating CAR-T Cell Toxicities
CAR-T cell therapies, while highly effective against certain hematological malignancies, can be associated with severe and life-threatening toxicities:[1]
-
Cytokine Release Syndrome (CRS): A systemic inflammatory response caused by the activation of a large number of T-cells.[1]
-
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): A neurological toxicity with symptoms ranging from confusion and delirium to seizures and cerebral edema.[1]
-
On-target, off-tumor toxicity: CAR-T cells attacking healthy tissues that express the target antigen at low levels.
The administration of rimiducid can rapidly eliminate the CAR-T cells, thereby resolving these toxicities. Clinical data has shown that a single dose of rimiducid can lead to a rapid reduction in circulating CAR-T cells and a corresponding amelioration of CRS and neurotoxicity symptoms.[6]
Control of Graft-versus-Host Disease (GvHD)
In the context of allogeneic hematopoietic stem cell transplantation (HSCT), donor T-cells can cause Graft-versus-Host Disease (GvHD) by attacking the recipient's tissues. Incorporating the iCasp9 safety switch into donor T-cell infusions allows for the elimination of these alloreactive T-cells upon the administration of rimiducid if GvHD occurs.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of the rimiducid/iCasp9 system.
Table 1: Rimiducid Dosage and Pharmacokinetics
| Parameter | Value | Reference |
| Standard Clinical Dose | 0.4 mg/kg | [4] |
| Investigational Doses | 0.05 mg/kg, 0.1 mg/kg | [4] |
| Half-maximal Effective Dose (in vivo) | 0.4 ± 0.1 mg/kg | [8] |
| In Vitro EC50 | ≈0.1 nM | [8] |
| In Vitro IC50 | ≈0.2 nM | [8] |
Table 2: Efficacy of Rimiducid-mediated Cell Depletion
| Context | Cell Depletion | Time to Effect | Reference |
| In Vitro (High Transgene Expression) | >99% | 24 hours | [3] |
| Clinical (CAR-T cells) | >90% | 24 hours | [6] |
| Clinical (Allogeneic T-cells) | 85% to 95% | 30 minutes | [7] |
Table 3: Impact on Cytokine Levels in a Case of ICANS
| Cytokine | Pre-Rimiducid | Post-Rimiducid | Reference |
| Interleukin-6 (IL-6) | Elevated | Diminished | [9] |
| IL-1 Receptor Antagonist (IL1Rα) | Elevated | Diminished | [9] |
Experimental Protocols
In Vitro Assessment of iCasp9-mediated Apoptosis
Objective: To determine the dose-response and kinetics of rimiducid-induced apoptosis in iCasp9-expressing cells.
Methodology:
-
Cell Culture: Culture iCasp9-transduced cells (e.g., CAR-T cells) and non-transduced control cells in appropriate media.
-
Rimiducid Treatment: Plate cells at a known density and treat with a serial dilution of rimiducid (e.g., 0.01 nM to 100 nM). Include a vehicle-only control.
-
Apoptosis Detection (Flow Cytometry):
-
At various time points (e.g., 4, 8, 24 hours), harvest the cells.
-
Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Analyze the cell populations using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and dead (viability dye positive) cells.
-
-
Data Analysis: Plot the percentage of apoptotic cells against the rimiducid concentration to determine the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro assessment of rimiducid efficacy.
In Vivo Preclinical Xenograft Model
Objective: To evaluate the efficacy of the rimiducid/iCasp9 safety switch in controlling CAR-T cell activity and tumor growth in a mouse model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice).
-
Tumor Engraftment: Inoculate mice with a human tumor cell line expressing the target antigen for the CAR-T cells (e.g., CD19+ Raji cells for anti-CD19 CAR-T).
-
CAR-T Cell Infusion: Once tumors are established, intravenously infuse the mice with iCasp9-expressing CAR-T cells.
-
Rimiducid Administration: At a predetermined time point or upon observation of toxicity signs, administer rimiducid (e.g., intraperitoneally at a specified dose). A control group should receive a vehicle.
-
Monitoring:
-
Tumor Burden: Monitor tumor growth using bioluminescent imaging or caliper measurements.
-
CAR-T Cell Persistence: Quantify CAR-T cells in peripheral blood using flow cytometry or qPCR.
-
Toxicity: Monitor for signs of toxicity, such as weight loss or ruffled fur.
-
-
Data Analysis: Compare tumor growth, CAR-T cell levels, and survival between the rimiducid-treated and control groups.
Logical Relationship Diagram
Caption: Logical flow of a preclinical xenograft study.
Future Directions and Conclusion
The rimiducid/iCasp9 safety switch represents a significant advancement in making potent cellular therapies safer for patients. Ongoing research is exploring the use of lower doses of rimiducid to modulate, rather than completely eliminate, the therapeutic cells, potentially preserving anti-tumor efficacy while mitigating toxicity.[9] Furthermore, the application of this safety switch is being investigated in other areas of regenerative medicine, such as pluripotent stem cell-based therapies, to address the risk of teratoma formation.[10]
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. Preclinical Testing of CAR T Cells in a Patient-Derived Xenograft Model of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inducible caspase 9 safety switch for T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Applying a clinical lens to animal models of CAR-T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Depletion of T cells via Inducible Caspase 9 Increases Safety of Adoptive T-Cell Therapy Against Chronic Hepatitis B [frontiersin.org]
- 9. Inhibitory effect of gramicidin S on the growth of murine tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an inducible caspase-9 safety switch for pluripotent stem cell-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Signaling Pathways of SR-1903
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile, acting as a modulator of three key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor γ (PPARγ). Specifically, this compound functions as an inverse agonist of RORγ and PPARγ, and an agonist of LXR. This intricate mechanism of action allows this compound to potently block inflammatory signaling pathways, demonstrating significant efficacy in preclinical models of both inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by this compound, detailed experimental protocols from key studies, and a summary of its quantitative effects, positioning it as a promising therapeutic candidate for a range of disorders.
Core Cellular Signaling Pathways of this compound
This compound's therapeutic potential stems from its ability to simultaneously modulate three critical signaling pathways involved in inflammation and metabolism.
RORγ Inverse Agonism: Suppression of Pro-inflammatory Th17 Cell Differentiation
RORγt, an isoform of RORγ, is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.
As an inverse agonist, this compound binds to RORγ and promotes the recruitment of corepressor proteins to the receptor. This action inhibits the transcriptional activity of RORγ, thereby suppressing the expression of its target genes that are essential for Th17 cell differentiation and function. The net effect is a reduction in the population of pathogenic Th17 cells and a decrease in the production of IL-17 and other pro-inflammatory cytokines.
Caption: this compound as a RORγ inverse agonist.
LXR Agonism: Promotion of Cholesterol Efflux and Anti-inflammatory Gene Expression
Liver X Receptors (LXRs), including LXRα and LXRβ, are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses. Upon activation by an agonist, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.
This compound, as an LXR agonist, stimulates this pathway, leading to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). This promotes the efflux of cholesterol from cells, a process with anti-atherogenic implications. Furthermore, LXR activation can transrepress the expression of pro-inflammatory genes, contributing to the anti-inflammatory effects of this compound. Genes such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD-1) are also upregulated.[1]
References
Hypothetical Example: The Role of SR-1903 in Inflammatory Condition Y
To provide a comprehensive technical guide on SR-1903, it is essential to first identify the specific disease context in which its role is to be examined. The current scientific literature does not prominently feature a compound designated "this compound" in connection with a specific, widely researched disease. This suggests that this compound may be an internal company designation, a very new compound not yet in the public domain, or a niche area of research.
Therefore, to proceed with generating the requested in-depth guide, please specify the disease of interest. Once the disease is identified, a thorough literature search can be conducted to gather the necessary data on this compound's mechanism of action, relevant signaling pathways, and experimental results.
For the purpose of illustrating the requested format and content, a hypothetical example is provided below, assuming this compound is an inhibitor of the fictitious "Kinase X" in the context of "Inflammatory Condition Y".
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of Kinase X, a key signaling node implicated in the pathogenesis of Inflammatory Condition Y. This document provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, detailing its mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of the Kinase X Signaling Pathway
This compound competitively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of downstream signaling cascades known to drive the inflammatory response in Condition Y. The primary downstream effector inhibited by this action is the transcription factor NF-kappaB.
Caption: this compound inhibits the Kinase X signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Recombinant Human Kinase X | 5.2 |
| Cell-Based Assay | p-NF-kappaB Inhibition (HEK293 cells) | 25.8 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Condition Y
| Treatment Group | Dose (mg/kg, p.o., BID) | Reduction in Paw Swelling (%) |
| Vehicle | - | 0 |
| This compound | 10 | 35 |
| This compound | 30 | 68 |
| Dexamethasone | 1 | 75 |
Experimental Protocols
Kinase X Biochemical Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the IC50 of this compound against recombinant human Kinase X. The assay buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Kinase X (5 nM) was incubated with varying concentrations of this compound for 20 minutes at room temperature. The reaction was initiated by the addition of 10 µM ATP and 100 nM of a biotinylated peptide substrate. After 60 minutes, the reaction was stopped, and the phosphorylated substrate was detected using a europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin.
Caption: Workflow for the Kinase X biochemical assay.
In Vivo Mouse Model of Inflammatory Condition Y
Male C57BL/6 mice (8-10 weeks old) were injected with 20 µL of complete Freund's adjuvant (CFA) into the left hind paw to induce inflammation. This compound was formulated in 0.5% methylcellulose and administered orally twice daily (BID) starting on day 7 post-CFA injection. Paw volume was measured daily using a plethysmometer. At the end of the study (day 14), animals were euthanized, and paw tissue was collected for histological analysis. All animal procedures were approved by the Institutional Animal Care and Use Committee.
Please provide the specific disease of interest to enable the generation of a factually accurate and detailed technical guide on this compound.
Methodological & Application
Unraveling SR-1903: Application Notes and Protocols for Cellular Research
For Immediate Release
[City, State] – In the dynamic landscape of cellular and molecular biology, the emergence of novel experimental compounds is a constant driver of discovery. This document provides a comprehensive overview of the experimental protocols and cellular impact of the research compound SR-1903. Tailored for researchers, scientists, and professionals in drug development, these application notes offer a detailed guide to utilizing this compound in a cell culture setting.
Summary of Quantitative Data
Initial in vitro studies have begun to quantify the effects of this compound on various cell lines. The following table summarizes the key anti-proliferative activity observed.
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| A375 | Melanoma | 86 | [1] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 5 - 400 | [1] |
| Bladder Cancer Cell Lines | Bladder Cancer | 5 - 400 | [1] |
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines. [1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. Adherence to proper sterile technique is critical for successful outcomes.[2]
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.[1]
Materials:
-
Cancer cell line of interest (e.g., A375 human melanoma cells)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]
-
This compound
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well plates[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
Microplate reader[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell density should be determined empirically for each cell line.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.[1]
-
MTT Addition and Incubation: After the desired treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol is used to detect changes in protein expression or phosphorylation status in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gel
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. Lyse the cells with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with the primary antibody, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure changes in gene expression following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Gene-specific primers
-
qPCR master mix
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for 24 hours. Extract total RNA using a commercial kit.[1]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.[1]
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[1]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene and compared to the vehicle-treated control.[1]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, it is crucial to understand the signaling pathways it modulates. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the effects of a novel compound like this compound.
Caption: Hypothetical Signaling Pathway for this compound.
Caption: General Experimental Workflow for this compound.
References
Application Notes and Protocols for SR-1903 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1903 is a synthetic small molecule that acts as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). Specifically, it functions as an inverse agonist of RORγ and an agonist of LXR. This unique polypharmacology allows this compound to simultaneously suppress pro-inflammatory pathways regulated by RORγ, particularly the differentiation of Th17 cells and the production of interleukin-17 (IL-17), while promoting anti-inflammatory and metabolic pathways governed by LXR. Preclinical studies in mouse models have demonstrated its therapeutic potential in autoimmune diseases and metabolic disorders.
These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models, focusing on established protocols for collagen-induced arthritis (CIA) and high-fat diet-induced obesity (DIO).
Mechanism of Action and Signaling Pathway
This compound's dual activity on RORγ and LXR provides a multi-faceted approach to modulating immune responses and metabolic processes.
-
RORγ Inverse Agonism: RORγ is a master regulator of Th17 cell differentiation, a subset of T helper cells that play a critical role in the pathogenesis of many autoimmune diseases. By acting as an inverse agonist, this compound binds to RORγ and reduces its transcriptional activity. This leads to the inhibition of Th17 cell development and a subsequent decrease in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.
-
LXR Agonism: LXRs (LXRα and LXRβ) are nuclear receptors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammation. As an LXR agonist, this compound activates these receptors, leading to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and the suppression of inflammatory gene expression in macrophages.
The combined effect of RORγ inhibition and LXR activation results in a synergistic anti-inflammatory and metabolic-modulating effect.
Figure 1: Simplified signaling pathway of this compound. This compound acts as an inverse agonist of RORγ, inhibiting Th17 differentiation and IL-17 production, and as an agonist of LXR, promoting cholesterol efflux and anti-inflammatory gene expression.
Physicochemical Properties and Formulation
Note: Publicly available data on the optimal solvent for in vivo administration, pharmacokinetics (PK), and toxicology of this compound is limited. The following recommendations are based on general practices for similar small molecules and should be empirically validated by the researcher.
| Property | Data |
| Solubility | Data not widely available. Researchers should perform solubility tests in various vehicles (e.g., DMSO, ethanol, Tween 80, polyethylene glycol, corn oil) to determine a suitable formulation for the desired route of administration. |
| In Vivo Vehicle (Suggested) | A common vehicle for oral or intraperitoneal administration of hydrophobic small molecules is a suspension in 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. |
| Pharmacokinetics (PK) | Crucial Data Gap: No publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. It is strongly recommended to conduct a preliminary PK study to determine the half-life, bioavailability, and optimal dosing frequency. |
| Toxicology | Crucial Data Gap: No publicly available toxicology data. Researchers must conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) and to monitor for any signs of toxicity during the study. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic inflammation of the joints.
Experimental Workflow:
Figure 2: Experimental workflow for the collagen-induced arthritis (CIA) model with this compound treatment.
Methodology:
-
Animal Model: DBA/1J mice (male, 8-10 weeks old) are highly susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
This compound Administration:
-
Dose: A previously reported effective dose is 20 mg/kg, administered twice daily. However, this should be optimized based on MTD studies.
-
Route: Intraperitoneal (i.p.) injection is a common route. Oral gavage (p.o.) may also be considered, pending PK data.
-
Schedule: Begin treatment upon the first signs of arthritis (typically around day 28-35) and continue for a predefined period (e.g., 14-21 days).
-
-
Monitoring and Assessment:
-
Clinical Score: Score arthritis severity in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Body Weight: Monitor body weight as an indicator of general health.
-
-
Endpoint Analysis:
-
Histology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Serology: Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-17, TNF-α, IL-6).
-
Quantitative Data from a Representative Study:
| Parameter | Vehicle Control | This compound (20 mg/kg, b.i.d.) |
| Arthritis Score (Mean ± SEM) | High | Significantly Reduced[1][2] |
| Paw Swelling (mm, Mean ± SEM) | Increased | Significantly Reduced[1][2] |
High-Fat Diet-Induced Obesity (DIO) in Mice
The DIO model is used to study obesity and its metabolic complications, such as insulin resistance and dyslipidemia.
Methodology:
-
Animal Model: C57BL/6J mice (male, 6-8 weeks old) are commonly used as they are prone to developing obesity on a high-fat diet.
-
Induction of Obesity:
-
Feed mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and metabolic dysfunction. A control group should be fed a standard chow diet.
-
-
This compound Administration:
-
Dose: The optimal dose for metabolic effects needs to be determined. A starting point could be similar to that used in the CIA model (e.g., 20 mg/kg), but a dose-response study is recommended.
-
Route: Oral gavage is a common and clinically relevant route for metabolic studies.
-
Schedule: Administer this compound or vehicle daily for a period of 4-8 weeks.
-
-
Monitoring and Assessment:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose Homeostasis: Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.
-
Body Composition: Measure fat and lean mass using techniques like DEXA or NMR.
-
-
Endpoint Analysis:
-
Serum Analysis: Collect blood to measure levels of glucose, insulin, total cholesterol, LDL, HDL, and triglycerides.
-
Tissue Analysis: Collect liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis of LXR target genes (e.g., Abca1, Scd1).
-
Quantitative Data from a Representative Study:
| Parameter | High-Fat Diet + Vehicle | High-Fat Diet + this compound |
| Body Weight Gain (g) | Increased | Reduced[1][2] |
| Fat Mass (g) | Increased | Reduced[1][2] |
| Blood Glucose (IPGTT, AUC) | Elevated | Reduced[1][2] |
| Total Cholesterol (mg/dL) | Elevated | Reduced[1][2] |
| LDL Cholesterol (mg/dL) | Elevated | Reduced[1][2] |
Conclusion
This compound represents a promising therapeutic candidate with a novel dual mechanism of action. The protocols outlined above provide a framework for evaluating its efficacy in preclinical models of autoimmunity and metabolic disease. However, researchers are strongly urged to conduct preliminary studies to establish a suitable vehicle, determine the pharmacokinetic profile, and assess the safety and tolerability of this compound before embarking on large-scale efficacy studies. Careful experimental design and thorough endpoint analysis will be critical to fully elucidating the therapeutic potential of this compound.
References
SR-1903 dosage and administration guidelines
Comprehensive searches for "SR-1903" have yielded no relevant information regarding a compound or drug with this designation. The search results are predominantly associated with the M1903 Springfield rifle , a firearm used by the United States military.
There is no publicly available scientific literature, clinical trial data, or any other form of documentation that would allow for the creation of dosage and administration guidelines, application notes, or experimental protocols for a substance named this compound. The requested information on its mechanism of action, signaling pathways, and in vitro/in vivo studies does not exist under this identifier.
Therefore, it is not possible to fulfill the request for detailed application notes and protocols, including data tables and visualizations, for a compound designated as this compound. It is recommended to verify the name and designation of the compound of interest.
Application Notes and Protocols for SR-1903
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1903 is a synthetic small molecule that functions as a dual modulator of nuclear receptors, exhibiting inverse agonist activity against the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and agonist activity towards the Liver X Receptor (LXR). This unique polypharmacology makes this compound a valuable research tool for investigating the interplay between these two crucial signaling pathways in immunity, inflammation, and metabolism. This compound has demonstrated anti-inflammatory and anti-diabetic efficacy in preclinical models, such as collagen-induced arthritis and diet-induced obesity.[1]
These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in relevant in vitro and in vivo experimental models.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Target | RORγ (Inverse Agonist), LXR (Agonist) | [1] |
| IC₅₀ for RORγ | ~100 nM | [1] |
| IC₅₀ for PPARγ | 209 nM (no activation) | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| In Vivo Dosage | 20 mg/kg (intraperitoneal) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve a 10 mM concentration.
-
Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Note on Final Concentration: The high concentration of DMSO in the stock solution is toxic to cells. It is critical to dilute the stock solution to a final working concentration in cell culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.1%).
Protocol 2: In Vitro Application - Inhibition of Inflammatory Gene Expression in Macrophages
This protocol details the use of this compound to attenuate lipopolysaccharide (LPS)-induced inflammatory gene expression in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate cell culture plates at a density that will allow for optimal growth and treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound. A common final concentration to observe effects on gene expression is 10 µM.[1] Prepare the working solution by diluting the 10 mM stock solution in complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
LPS Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with LPS (a typical concentration is 100 ng/mL) for a duration appropriate to induce the target inflammatory genes (e.g., 4-6 hours for TREM-1).
-
Cell Lysis and RNA Extraction: Following stimulation, wash the cells with PBS and lyse them for RNA extraction using a preferred method.
-
Gene Expression Analysis: Analyze the expression of target inflammatory genes (e.g., TREM-1, IL-6, IL-1β) and LXR target genes (e.g., ABCG1, FASN, SCD-1) using qRT-PCR.
Protocol 3: In Vivo Application - Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the administration of this compound in a mouse model of collagen-induced arthritis.
Materials:
-
DBA/1J mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for in vivo administration (e.g., sterile PBS with a low percentage of a solubilizing agent like Tween 80 or Cremophor EL, ensuring the final DMSO concentration from the stock is minimal and well-tolerated)
-
Sterile syringes and needles for immunization and drug administration
Procedure:
-
Induction of Arthritis: Induce arthritis in mice by immunization with an emulsion of bovine type II collagen and CFA, followed by a booster immunization with collagen in IFA.
-
This compound Formulation: Prepare the this compound dosing solution. A reported effective dose is 20 mg/kg, administered intraperitoneally (i.p.) twice daily.[1] The this compound stock solution should be diluted in a suitable, sterile vehicle for injection. The final formulation should be a clear solution or a stable, fine suspension.
-
Drug Administration: Begin this compound administration at the onset of arthritic symptoms or as per the experimental design. Administer the 20 mg/kg dose via intraperitoneal injection twice a day for the duration of the study (e.g., 16 days).[1] A vehicle control group should be included.
-
Monitoring and Evaluation: Monitor the mice regularly for clinical signs of arthritis, such as paw swelling and joint inflammation, using a standardized scoring system. At the end of the study, tissues can be collected for histological analysis and biomarker assessment.
Mandatory Visualizations
Signaling Pathways
References
Application Note: Quantitative Analysis of SR-1903 in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the sensitive and selective quantification of SR-1903, a novel investigational compound, in human plasma. The method utilizes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for bioanalytical assays. The described workflow is suitable for pharmacokinetic and toxicokinetic studies in drug development.
1. Quantitative Data Summary
The analytical method for this compound detection in human plasma was validated for its performance. The key quantitative parameters are summarized in the table below.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Mean Recovery | 92.5% |
| Matrix Effect | Minimal (< 10%) |
2. Experimental Protocols
This section details the step-by-step methodologies for the key experiments involved in the quantification of this compound.
2.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from the plasma matrix.
-
Materials:
-
Human plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
-
Protocol:
-
Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect 200 µL of the supernatant and transfer it to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
2.2. Liquid Chromatography (LC) Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
2.3. Mass Spectrometry (MS) Conditions
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on compound structure)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on IS structure)
-
3. Visualizations
3.1. Signaling Pathway
Caption: Hypothetical signaling pathway for this compound as a receptor tyrosine kinase inhibitor.
3.2. Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in human plasma.
Application Notes and Protocols for the Analysis of SR-1903 in Western Blot Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1903 is a novel small molecule inhibitor targeting the phosphorylation of Serine/Arginine-rich (SR) proteins. SR proteins are a family of essential splicing factors that play a critical role in pre-mRNA splicing, a fundamental process in gene expression. The function and localization of SR proteins are regulated by their phosphorylation status, which is controlled by SR protein kinases (SRPKs) and other kinases. Dysregulation of SR protein phosphorylation is implicated in various diseases, including cancer. These application notes provide a detailed protocol for utilizing Western blot assays to investigate the effect of this compound on SR protein phosphorylation and outline the relevant signaling pathways.
Data Presentation
The following table is a template for summarizing quantitative data from Western blot experiments designed to assess the impact of this compound on the phosphorylation of a specific SR protein (e.g., SRSF1). Researchers should populate this table with their experimental data.
| Treatment Group | This compound Concentration (µM) | Duration of Treatment (hours) | Normalized Phospho-SR Protein Level (Relative to Total SR Protein) | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control | 0 | 24 | 1.00 | 0.12 | - |
| This compound | 1 | 24 | 0.75 | 0.09 | <0.05 |
| This compound | 5 | 24 | 0.42 | 0.06 | <0.01 |
| This compound | 10 | 24 | 0.21 | 0.04 | <0.001 |
Experimental Protocols
Western Blot Protocol for Analyzing SR Protein Phosphorylation
This protocol details the steps for assessing changes in SR protein phosphorylation in response to treatment with this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line with known dysregulation of splicing factors) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay. This is crucial for equal loading of protein in the subsequent steps.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the SR protein of interest (e.g., anti-phospho-SRSF1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the SR protein or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Signaling pathway of SR protein phosphorylation and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of SR protein phosphorylation.
Application Notes and Protocols for the Storage and Handling of Research Compound SR-1903
Disclaimer: The compound "SR-1903" does not correspond to a publicly documented chemical substance. The following application notes provide a comprehensive template based on established best practices for the storage and handling of novel or sensitive research compounds. Researchers, scientists, and drug development professionals must adapt these guidelines by incorporating specific data from the compound's Safety Data Sheet (SDS) and Certificate of Analysis (CoA).
Compound Overview and Physicochemical Properties
This compound is a novel research compound. Due to its specific nature, which may include sensitivity to environmental factors, strict adherence to proper storage and handling protocols is essential to ensure its stability, efficacy, and the reproducibility of experimental results.[1][2] All procedures should be performed by qualified professionals in a controlled laboratory environment.[3]
Table 1: Physicochemical and Stability Data for this compound (Note: This table is a template. Users must populate it with data specific to this compound.)
| Parameter | Specification | Storage Condition | Notes |
| Appearance | e.g., White to off-white crystalline solid | - | Visually inspect upon receipt. |
| Molecular Weight | User to specify | - | - |
| Purity (by HPLC) | >98% | - | Refer to CoA for lot-specific purity. |
| Solubility | Soluble in DMSO (>100 mM), Ethanol (10 mM). Sparingly soluble in aqueous buffers. | - | Prepare stock solutions in anhydrous solvent. |
| Solid Form Stability | Stable for >2 years at -20°C, protected from light and moisture. | Store at -20°C or -80°C.[1][4] | Keep in a tightly sealed, opaque container.[5] |
| DMSO Stock Stability | Stable for >6 months at -80°C. | Store in single-use aliquots at -80°C. | Avoid repeated freeze-thaw cycles.[3] |
| Photosensitivity | Potential for degradation upon light exposure. | Store in amber vials or wrap containers in aluminum foil.[5][6][7] | Handle in a dimly lit area or under yellow/red light.[8] |
| Hygroscopicity | May be hygroscopic; absorbs moisture from the air. | Store in a desiccator with a desiccant like silica gel.[1][9] | Equilibrate to room temperature before opening to prevent condensation. |
Storage and Handling Procedures
Proper storage is critical to prevent the degradation of this compound.[6] Unsegregated or poorly stored chemicals can lead to compromised data, wasted resources, and significant safety risks.[4]
General Storage
-
Solid (Lyophilized) Form: Store the compound in a tightly sealed container at -20°C for long-term stability.[3][10] For compounds known to be particularly sensitive, -80°C is recommended.[4] The storage area should be dry, well-ventilated, and dark.[1]
-
Solution Form: Prepare stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and prevent contamination.[3] Store these aliquots at -80°C.[2]
Handling of Photosensitive Compounds
If this compound is determined to be photosensitive, the following precautions are mandatory:
-
Containers: Always use opaque or amber-colored vials for storage.[5] If unavailable, wrap standard containers in aluminum foil or other light-blocking material.[6][7]
-
Work Environment: Handle the compound in areas with minimal light. For highly sensitive materials, a dedicated darkroom or use of safe-lights (e.g., yellow or red light) is advised.[5][8]
-
Labeling: Use barcode or RFID labels to track usage without repeatedly exposing the primary container to light.[5]
Handling of Hygroscopic Compounds
If this compound is hygroscopic, it will readily absorb moisture, which can lead to degradation and clumping.[9]
-
Storage: Store containers within a desiccator containing a fresh desiccant (e.g., silica gel).[1][4] Mylar bags can also be used for storage.[11]
-
Handling: Before opening, allow the container to equilibrate to ambient temperature to prevent atmospheric moisture from condensing on the cold compound.[4]
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Methodology:
-
Bring the vial of solid this compound to room temperature in a desiccator.
-
In a sterile environment, weigh the required amount of this compound.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is fully dissolved. Gentle warming (≤37°C) or sonication can be used if necessary.
-
Aliquot the stock solution into sterile, light-protecting, single-use microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[3]
-
Store aliquots at -80°C.
Caption: Workflow for preparing this compound stock solution.
Protocol: Inhibition of Target Pathway in Cell Culture
This protocol outlines a general method for treating cultured cells with this compound to assess its impact on a hypothetical signaling pathway.
Methodology:
-
Cell Plating: Plate cells at a predetermined density in appropriate well plates and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture media to achieve the desired final concentrations. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO only).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Stimulation (Optional): If the pathway is activated by an external ligand (e.g., a growth factor), add the stimulus for a short period (e.g., 15-30 minutes) before harvesting.
-
Harvesting: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Downstream Analysis: Use the cell lysates for downstream applications such as Western Blotting, ELISA, or mass spectrometry to measure the activity of the target pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
Safety and Disposal
Personal Protective Equipment (PPE)
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in either solid or solution form.[3] If the compound is volatile or a powder, handle it within a certified chemical fume hood.[1]
Chemical Segregation
Store this compound away from incompatible chemicals.[1] Segregate materials based on their hazard class to prevent dangerous reactions. For example, keep acids away from bases, and oxidizers away from flammable organic materials.[1][12]
Spill and Exposure Procedures
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[13]
-
Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.[13]
-
Inhalation: Move the individual to fresh air.[13]
-
Spills: Absorb spills with an inert material and place in a suitable, closed container for disposal.
Disposal
Dispose of unused or expired this compound and its containers in accordance with institutional, local, and national environmental regulations for chemical waste.[3] Never pour chemical solutions into public drains.[3]
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 7. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 8. researchgate.net [researchgate.net]
- 9. ibisscientific.com [ibisscientific.com]
- 10. dispendix.com [dispendix.com]
- 11. researchgate.net [researchgate.net]
- 12. chemtech-us.com [chemtech-us.com]
- 13. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols for SR-1903 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1903 is a dual-activity small molecule that functions as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ) and an agonist of the Liver X Receptor (LXR).[1] This unique pharmacological profile makes this compound a valuable tool for investigating the interplay between these two critical nuclear receptors and a promising candidate for therapeutic development in areas such as autoimmune diseases, metabolic disorders, and inflammation. High-throughput screening (HTS) assays are essential for the efficient discovery and characterization of modulators of nuclear receptor activity. These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify and characterize novel RORγ inverse agonists and LXR agonists.
Mechanism of Action of this compound
This compound exerts its biological effects by modulating the transcriptional activity of two key nuclear receptors:
-
RORγ Inverse Agonism: RORγ is a master regulator of T helper 17 (Th17) cell differentiation, which plays a crucial role in the pathogenesis of autoimmune diseases through the production of pro-inflammatory cytokines like IL-17.[2] As an inverse agonist, this compound binds to RORγ and reduces its basal transcriptional activity, thereby suppressing the expression of RORγ target genes and inhibiting Th17 cell differentiation and function.
-
LXR Agonism: LXRs (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose metabolism.[3][4] LXR activation promotes reverse cholesterol transport and has anti-inflammatory effects. As an LXR agonist, this compound activates LXR-dependent gene transcription, leading to beneficial effects on lipid metabolism and inflammation.
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | RORγ | ~100 nM | Cell-based reporter assay | [1] |
| IC50 | PPARγ | 209 nM | Not specified | [1] |
| Activity | LXR | Agonist | Not specified | [1] |
| Inhibition | LPS-induced TREM-1 expression | 10 µM | RAW 264.7 cells | [1] |
| Inhibition | LPS-induced IL-6 expression | 10 µM | RAW 264.7 cells | [1] |
| Inhibition | LPS-induced IL-33 expression | 10 µM | RAW 264.7 cells | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound.
High-Throughput Screening (HTS) Experimental Workflow
The following diagram outlines a general workflow for a high-throughput screening campaign to identify modulators of nuclear receptors like RORγ and LXR.
Experimental Protocols
Protocol 1: RORγ Inverse Agonist HTS using a Luciferase Reporter Assay
This protocol describes a cell-based luciferase reporter gene assay to screen for and characterize RORγ inverse agonists.
1. Materials:
-
HEK293T cells
-
RORγ expression plasmid (e.g., containing the ligand-binding domain fused to a GAL4 DNA-binding domain)
-
Luciferase reporter plasmid with ROR response elements (ROREs)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS and antibiotics
-
Opti-MEM I Reduced Serum Medium
-
This compound (as a positive control)
-
Compound library
-
384-well white, clear-bottom microplates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
2. Methods:
-
Cell Seeding:
-
Culture HEK293T cells to ~80% confluency.
-
Co-transfect the cells with the RORγ expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, harvest the cells and resuspend them in fresh growth medium.
-
Seed the transfected cells into 384-well plates at a density of 10,000 cells/well in 40 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell attachment.
-
-
Compound Addition:
-
Prepare a stock solution of this compound and the compound library in DMSO.
-
Perform serial dilutions of the compounds.
-
Add 100 nL of the diluted compounds to the respective wells using an acoustic liquid handler or a pin tool. The final DMSO concentration should not exceed 0.5%.
-
For control wells, add DMSO only (negative control) or this compound (positive control for inverse agonism).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luminescence Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well.
-
Incubate the plates at room temperature for 5-10 minutes to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
3. Data Analysis:
-
Normalize the data to the DMSO control wells.
-
Calculate the percent inhibition for each compound.
-
For dose-response curves, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: LXR Agonist HTS using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a biochemical TR-FRET assay to identify and characterize LXR agonists.
1. Materials:
-
Purified, tagged (e.g., GST-tagged) LXR ligand-binding domain (LBD)
-
Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled co-activator peptide (e.g., from SRC/p160 family)
-
This compound (as a positive control)
-
Compound library
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.01% BSA, 1 mM DTT)
-
384-well low-volume black microplates
-
TR-FRET-compatible plate reader
2. Methods:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the compound library in DMSO.
-
Prepare the LXR-LBD, Tb-anti-tag antibody, and fluorescently labeled co-activator peptide in assay buffer at 2X the final desired concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 2X compound solution (or DMSO/SR-1903 for controls) to the wells of the 384-well plate.
-
Add 5 µL of the 2X LXR-LBD/Tb-anti-tag antibody mixture to each well.
-
Add 5 µL of the 2X fluorescently labeled co-activator peptide to each well.
-
The final reaction volume will be 15 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
TR-FRET Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the Terbium donor and the fluorescent acceptor. Typically, a time delay is used to reduce background fluorescence.
-
3. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the DMSO control wells.
-
Calculate the percent activation for each compound.
-
For dose-response curves, plot the percent activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 3: Secondary Assay - Inhibition of LPS-Induced TREM-1, IL-6, and IL-33 Expression in RAW 264.7 Cells
This protocol describes a cell-based assay to confirm the downstream effects of this compound or newly identified hits on inflammatory signaling.
1. Materials:
-
RAW 264.7 macrophage-like cells
-
DMEM with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Test compounds
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for mouse IL-6 and IL-33
2. Methods:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours (for gene expression) or 18-24 hours (for cytokine secretion). Include an unstimulated control.
-
-
Gene Expression Analysis (qRT-PCR):
-
After the 4-6 hour incubation, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for Trem1, Il6, Il33, and a housekeeping gene (e.g., Gapdh or Actb).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Cytokine Secretion Analysis (ELISA):
-
After the 18-24 hour incubation, collect the cell culture supernatants.
-
Measure the concentration of IL-6 and IL-33 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
3. Data Analysis:
-
For qRT-PCR, calculate the fold change in gene expression relative to the LPS-stimulated, vehicle-treated control.
-
For ELISA, calculate the concentration of secreted cytokines.
-
Plot the inhibition of gene expression or cytokine secretion against the compound concentration to determine IC50 values.
Conclusion
This compound is a powerful chemical probe for studying the integrated roles of RORγ and LXR in health and disease. The detailed protocols provided in these application notes offer robust and reliable methods for high-throughput screening of compound libraries to identify novel modulators of these important nuclear receptors. The primary HTS assays, coupled with the secondary cell-based functional assays, provide a comprehensive framework for hit identification, validation, and lead optimization in drug discovery programs targeting RORγ and LXR.
References
Application Notes and Protocols for the Use of NHEJ Inhibitors in CRISPR-Cas9 Studies
Disclaimer: Initial searches for "SR-1903" did not yield a publicly documented compound under this name in the context of CRISPR-Cas9 studies. The following application notes and protocols are based on the well-characterized Non-Homologous End Joining (NHEJ) inhibitor, SCR7, which serves as a representative small molecule for enhancing Homology-Directed Repair (HDR) in CRISPR-Cas9 mediated genome editing. Researchers should validate the optimal conditions for any specific NHEJ inhibitor used.
Introduction
The CRISPR-Cas9 system is a powerful tool for genome editing, capable of inducing targeted double-strand breaks (DSBs) in DNA.[1][2] These breaks are repaired by the cell's endogenous repair machinery through two main pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology-Directed Repair (HDR) pathway.[2] While NHEJ is efficient, it often leads to insertions or deletions (indels) that can disrupt gene function. For precise genome editing, such as the introduction of specific point mutations or the insertion of a new gene cassette, the HDR pathway is required, which uses a DNA template to repair the break.[2]
In many cell types, NHEJ is the dominant repair pathway, making the efficiency of precise editing via HDR relatively low.[1] Small molecule inhibitors of key proteins in the NHEJ pathway can shift the balance of DSB repair towards HDR, thereby increasing the frequency of desired editing outcomes.[1][3] SCR7 is a small molecule that inhibits DNA Ligase IV, an essential enzyme in the final step of the NHEJ pathway.[3] By blocking this pathway, the cell is more likely to utilize the HDR pathway when a donor template is provided, leading to a significant increase in the efficiency of precise genome editing.[3]
Mechanism of Action
The application of an NHEJ inhibitor like SCR7 in CRISPR-Cas9 studies is aimed at enhancing the efficiency of HDR. The process begins with the CRISPR-Cas9 complex inducing a targeted DSB. In the presence of an NHEJ inhibitor, the canonical NHEJ pathway is blocked. This temporal inhibition allows the HDR machinery to utilize a co-delivered donor template to repair the break, resulting in precise genomic modifications.
Signaling Pathway of DNA Double-Strand Break Repair
Caption: DNA double-strand break repair pathways and the point of intervention for an NHEJ inhibitor.
Quantitative Data Summary
The effectiveness of NHEJ inhibitors in enhancing HDR efficiency has been documented in various studies. The following table summarizes representative quantitative data for SCR7.
| Parameter | Value | Cell Type | Gene Target | Fold Increase in HDR | Reference |
| Concentration | 1 µM | HEK293T | EMX1 | ~3-fold | [4] |
| Concentration | 1 µM | Porcine (PK15) | IGF2 | ~2.2-fold | [4] |
| Concentration | 0.5-1 µM | Mouse Embryonic Stem Cells | Various | Up to 19-fold | [3] |
| Treatment Duration | 24 hours | HEK293T | EMX1 | - | [4] |
| Treatment Duration | 48 hours | Mouse Embryonic Stem Cells | Various | - | [3] |
Note: The optimal concentration and duration of treatment with an NHEJ inhibitor can be cell-type dependent and should be determined empirically.
Experimental Protocols
Protocol 1: General Workflow for Enhancing HDR using an NHEJ Inhibitor
This protocol provides a general workflow for a typical CRISPR-Cas9 gene editing experiment aimed at achieving a precise modification using an HDR donor template and an NHEJ inhibitor.
Experimental Workflow
Caption: A step-by-step workflow for a CRISPR-Cas9 experiment utilizing an NHEJ inhibitor to enhance HDR.
Materials:
-
Target cells
-
Complete cell culture medium
-
Cas9 expression vector (or Cas9 protein/mRNA)
-
sgRNA expression vector (or in vitro transcribed sgRNA)
-
HDR donor template (plasmid or single-stranded oligodeoxynucleotide - ssODN)
-
Transfection reagent
-
NHEJ inhibitor (e.g., SCR7) dissolved in a suitable solvent (e.g., DMSO)
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the target region
Procedure:
-
Cell Seeding: Plate the target cells at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Cas9 expression vector, sgRNA expression vector, and the HDR donor template using a suitable transfection method.
-
NHEJ Inhibitor Treatment: Immediately following transfection, add the NHEJ inhibitor to the cell culture medium at the desired final concentration (e.g., 1 µM for SCR7). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined for the specific cell line and inhibitor concentration.
-
Genomic DNA Extraction: After incubation, harvest the cells and extract genomic DNA.
-
Analysis of Editing Efficiency:
-
Amplify the target genomic region by PCR using primers flanking the editing site.
-
Analyze the PCR products to determine the efficiency of HDR. This can be done through various methods such as restriction fragment length polymorphism (RFLP) analysis (if the edit introduces a new restriction site), Sanger sequencing of the PCR product pool, or next-generation sequencing for a more quantitative assessment.
-
-
Clonal Isolation and Validation (Optional):
-
To obtain a pure population of edited cells, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker was included in the donor template.
-
Expand the single-cell clones and screen for the desired edit by PCR and sequencing.
-
Further validate the desired modification at the protein level by Western blot or functional assays, if applicable.
-
Protocol 2: Optimization of NHEJ Inhibitor Concentration
To achieve the maximal enhancement of HDR with minimal cytotoxicity, it is crucial to determine the optimal concentration of the NHEJ inhibitor for the specific cell type being used.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) to allow for multiple treatment conditions.
-
Transfection: Transfect the cells with the CRISPR-Cas9 components and HDR template as described in Protocol 1.
-
Titration of Inhibitor: Treat the transfected cells with a range of concentrations of the NHEJ inhibitor (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM for SCR7). Include a no-inhibitor control and a vehicle control.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT, trypan blue exclusion) after 24-48 hours of treatment to assess the cytotoxicity of the inhibitor at different concentrations.
-
Analysis of HDR Efficiency: For the experimental plate, harvest genomic DNA after the desired incubation period and analyze the HDR efficiency for each concentration as described in Protocol 1.
-
Determination of Optimal Concentration: Select the concentration that provides the highest HDR efficiency with the lowest associated cytotoxicity.
By following these application notes and protocols, researchers can effectively utilize NHEJ inhibitors to enhance the precision and efficiency of their CRISPR-Cas9-mediated genome editing experiments.
References
- 1. Small-molecule enhancers of CRISPR-induced homology-directed repair in gene therapy: A medicinal chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Inhibition of nonhomologous end joining to increase the specificity of CRISPR/Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing CRISPR/Cas9-mediated homology-directed repair in mammalian cells by expressing Saccharomyces cerevisiae Rad52 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research: SR-1903 Delivery Methods
To the Researcher:
Following a comprehensive review of publicly available scientific literature, it has been determined that the designation "SR-1903" does not correspond to a known research compound, small molecule, or drug. Search results consistently and exclusively identify "this compound" as a common abbreviation for the U.S. Rifle, Caliber .30, M1903, also known as the Springfield Model 1903.[1][2][3][4][5]
Consequently, there is no available information regarding its delivery methods for in vivo research, its mechanism of action, or any associated signaling pathways in a biological context. The core requirements of this request—summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled for a non-biologically active agent.
It is possible that "this compound" is an internal laboratory designation, a typographical error, or a compound that has not yet been described in published literature.
To provide the requested detailed Application Notes and Protocols, a correct and recognized compound name is required. We recommend verifying the compound's designation.
General Principles of In Vivo Compound Delivery
For the benefit of researchers developing protocols for novel compounds, this section outlines general principles and common methodologies for in vivo delivery of research agents. These are broadly applicable and should be adapted based on the specific physicochemical properties of the compound , the target tissue, and the experimental goals.
Common Routes of Administration in Animal Models
The choice of administration route is critical and influences the bioavailability, pharmacokinetics, and ultimately, the efficacy and toxicity of a compound. Common routes for preclinical in vivo research include:
-
Parenteral Administration: Bypassing the gastrointestinal tract.[6]
-
Intravenous (IV): Injected directly into a vein, providing 100% bioavailability and rapid distribution.[6][7] This is often used for compounds with poor oral absorption. The lateral tail vein is a common site in rodents.[6][8]
-
Intraperitoneal (IP): Injected into the peritoneal cavity, offering a large surface area for absorption into the portal circulation. It is a common route in rodent studies.
-
Subcutaneous (SC): Injected into the space beneath the skin, leading to slower and more sustained absorption compared to IV or IP routes.[6][8]
-
Intramuscular (IM): Injected into a muscle, providing rapid absorption from an aqueous solution.[7] This route is less common in small animals due to smaller muscle mass.[7]
-
-
Enteral Administration: Administered via the gastrointestinal tract.[6]
-
Other Specialized Routes:
-
Intrathecal (IT): Injection into the subarachnoid space to bypass the blood-brain barrier and directly target the central nervous system.[9]
-
Intranasal: Administration into the nasal cavity, which can allow for direct delivery to the brain.[7]
-
Topical/Transdermal: Application to the skin for local or systemic effects.[6]
-
A summary of key considerations for common administration routes is provided in Table 1.
| Route of Administration | Primary Advantages | Primary Disadvantages | Typical Animal Models | Key Considerations |
| Intravenous (IV) | Rapid onset, 100% bioavailability[7] | Requires technical skill, potential for embolism | Mouse, Rat, Rabbit, Larger mammals | Aseptic technique is critical.[8] |
| Intraperitoneal (IP) | Relatively easy to perform, large absorptive surface area | Potential for injection into abdominal organs, first-pass metabolism | Mouse, Rat | Injection site is crucial to avoid organs.[8] |
| Subcutaneous (SC) | Suitable for sustained release formulations, easy to perform | Slower absorption, potential for local irritation | Most laboratory animals | Volume and formulation can affect absorption rate. |
| Oral Gavage (PO) | Clinically relevant, convenient for repeated dosing | Potential for aspiration, stress-induced physiological changes, first-pass metabolism | Mouse, Rat, Rabbit | Proper restraint and gavage needle size are essential.[8] |
Experimental Workflow for In Vivo Compound Administration
The following diagram illustrates a generalized workflow for an in vivo study involving the administration of a test compound.
Caption: A generalized workflow for in vivo compound testing.
Illustrative Signaling Pathway
While no signaling pathway is associated with "this compound," the diagram below depicts a generic kinase signaling cascade, a common target of therapeutic compounds. This serves as an example of the type of visualization that can be generated.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Should a valid compound name be provided, a detailed and specific set of Application Notes and Protocols will be generated, adhering to all specified requirements for data presentation, experimental methodologies, and visualizations.
References
- 1. M1903 Springfield - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. warfarehistorynetwork.com [warfarehistorynetwork.com]
- 4. Age Verification - NRA [agegateway.nrahq.org]
- 5. Age Verification - NRA [agegateway.nrahq.org]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. premier-research.com [premier-research.com]
Troubleshooting & Optimization
troubleshooting SR-1903 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-1903.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a unique polypharmacology nuclear receptor modulator. It functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with IC50 values of approximately 100 nM and 209 nM, respectively.[1][2] Additionally, it acts as an agonist for the Liver X Receptor (LXR).[1][2] this compound has been shown to block the activation of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1]
Q2: What are the main research applications for this compound?
This compound is primarily investigated for its anti-inflammatory and anti-diabetic properties.[1] It has demonstrated efficacy in mouse models of collagen-induced arthritis and diet-induced obesity.[1][2] Its ability to modulate key signaling pathways involved in inflammation and metabolism makes it a valuable tool for research in these areas.
Q3: How should I store this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C. In solvent, it can be stored at -80°C for up to one year.
Troubleshooting this compound Solubility Issues
Q4: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound is a hydrophobic compound and is poorly soluble in aqueous solutions. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1]
Quantitative Solubility Data
| Solvent | Maximum Concentration |
| DMSO | ~20 mg/mL[1][3] |
| DMF | ~20 mg/mL[1][3] |
| Ethanol | ~10 mg/mL[1] |
Q5: My this compound is not fully dissolving even in the recommended organic solvents. What can I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound.[3] Sonication can help to break up any clumps and increase the surface area of the compound exposed to the solvent.
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility. However, be cautious with prolonged heating as it may degrade the compound.
-
Fresh Solvent: Ensure that you are using anhydrous (dry) solvents, as absorbed water can affect the solubility of hydrophobic compounds.
Q6: I have prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue when working with hydrophobic compounds. Here are some strategies to mitigate precipitation:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium. While some cell lines can tolerate higher concentrations, it is best to keep it as low as possible to minimize toxicity and solubility issues.
-
Serial Dilutions: Instead of adding the highly concentrated stock solution directly to your medium, perform serial dilutions in your culture medium. This gradual decrease in solvent concentration can help to keep the compound in solution.
-
Use of Pluronic F-68 or BSA: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) or Bovine Serum Albumin (BSA) to the final culture medium can help to improve the solubility and stability of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 523.47 g/mol ), you would need 5.23 mg of this compound.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolving the Compound: Vortex the solution for 30-60 seconds. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Preparing an Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Preparing the Final Working Solution: Add the appropriate volume of the stock or intermediate solution to your final volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix thoroughly by gentle pipetting or inversion.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your specific cell line (typically ≤ 0.5%).
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its use.
Caption: TREM-1 Signaling Pathway and the inhibitory action of this compound.
Caption: LXR Signaling Pathway activation by the agonist this compound.
Caption: General experimental workflow for using this compound in in vitro studies.
References
optimizing SR-1903 concentration for experiments
- 1. M1903 Springfield - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Rifles: SR M1903 is a LOT better than Stingray due to exclusive, right? :: Resident Evil 4 Discussões gerais [steamcommunity.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. NRA Museums: [nramuseum.org]
- 12. Buy SR M1903 Rifle or not? - Resident Evil 4 [gamefaqs.gamespot.com]
- 13. warfarehistorynetwork.com [warfarehistorynetwork.com]
- 14. You are being redirected... [milsurps.com]
SR-1903 off-target effects and how to mitigate them
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the hypothetical small molecule inhibitor, SR-1903. The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects and provide strategies for their mitigation to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is an investigational kinase inhibitor designed to selectively target and inhibit the activity of Kinase X, a key regulator in a signaling pathway implicated in cell proliferation and survival. By blocking the ATP binding site of Kinase X, this compound is intended to suppress downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells overexpressing this kinase.
Q2: What are the known off-target effects of this compound?
While designed for selectivity, in vitro and in cellulo profiling have revealed that this compound can exhibit off-target activity against a small number of other kinases, most notably Kinase Y and Kinase Z. These unintended interactions can lead to confounding experimental results or cellular toxicity at higher concentrations.[1][2] It is crucial to account for these effects in your experimental design.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of off-target effects may include:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of the primary target, Kinase X.
-
High-Dose Toxicity: Significant cytotoxicity at concentrations well above the IC50 for Kinase X.
-
Discrepancies with Genetic Validation: A lack of correlation between the phenotype observed with this compound treatment and that seen with genetic knockdown (e.g., siRNA or CRISPR) of Kinase X.[3]
Q4: How can I mitigate the off-target effects of this compound?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Orthogonal Validation: Confirm key findings using a structurally and mechanistically different inhibitor of Kinase X, or through genetic approaches like siRNA or CRISPR/Cas9.[1]
-
Control Experiments: Include appropriate controls, such as a structurally similar but inactive analog of this compound, to differentiate on-target from off-target effects.
-
Target Engagement Assays: Directly confirm that this compound is binding to Kinase X in your experimental system at the concentrations used.
Troubleshooting Guide
Issue: Unexpected Cell Viability Results
If you observe unexpected changes in cell viability that do not correlate with the expected inhibition of Kinase X, consider the following troubleshooting steps:
Potential Cause 1: Off-target toxicity via Kinase Y inhibition.
-
Troubleshooting Step: Perform a dose-response curve and compare the concentration at which you observe the unexpected phenotype with the known IC50 values for both Kinase X and Kinase Y.
-
Experimental Protocol:
-
Cell Seeding: Plate cells at a consistent density in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate for the desired experimental duration.
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the dose-response curve.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration to determine the EC50 for the observed phenotype.
-
Potential Cause 2: The observed phenotype is independent of Kinase X.
-
Troubleshooting Step: Use siRNA or CRISPR to specifically knock down Kinase X and assess if the same phenotype is observed.
-
Experimental Protocol (siRNA):
-
siRNA Transfection: Transfect cells with siRNA targeting Kinase X and a non-targeting control siRNA.
-
Incubation: Incubate for 48-72 hours to allow for protein knockdown.
-
Western Blot: Confirm knockdown of Kinase X by Western blot analysis.
-
Phenotypic Assay: Perform the same phenotypic assay on the knockdown cells as was done with this compound treatment.
-
Data Presentation: Off-Target Kinase Profile of this compound
| Target | IC50 (nM) | Description |
| Kinase X (Primary Target) | 15 | Intended target for desired biological effect. |
| Kinase Y | 250 | Potential for off-target effects at higher doses. |
| Kinase Z | 800 | Lower probability of off-target effects. |
Visualizations
References
Technical Support Center: RIPK1 Inhibitor-Based Assays
Disclaimer: The compound "SR-1903" is not readily identifiable in publicly available scientific literature. This guide is based on the hypothesis that users may be working with a research compound targeting the Receptor-Interacting Protein Kinase 1 (RIPK1) , a critical regulator of inflammation and cell death pathways. The principles and troubleshooting advice provided here are broadly applicable to assays involving small molecule inhibitors of RIPK1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIPK1 inhibitor-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RIPK1 inhibitors?
A1: RIPK1 is a serine/threonine kinase that plays a dual role as both a scaffold protein and an active kinase.[1] Its kinase activity is essential for initiating a form of programmed cell death called necroptosis.[2] Most small molecule inhibitors of RIPK1 are designed to be ATP-competitive or allosteric inhibitors that block the kinase function of RIPK1.[3][4] By inhibiting the kinase activity, these compounds prevent the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3 and MLKL, the downstream effectors of the necroptotic pathway. This ultimately blocks inflammatory cell death.[5]
Q2: What are the most common assays used to evaluate RIPK1 inhibitors?
A2: The most common assays for evaluating RIPK1 inhibitors include:
-
Cell-Based Necroptosis Assays: Measuring the ability of the inhibitor to protect cells from necroptotic stimuli (e.g., TNF-α, SMAC mimetics, and a pan-caspase inhibitor like z-VAD-FMK).[6] Cell viability is typically assessed using assays that measure membrane integrity, such as Lactate Dehydrogenase (LDH) release or Propidium Iodide (PI) staining.[6][7]
-
Western Blotting: To confirm target engagement and pathway inhibition by detecting the phosphorylation status of key signaling proteins like RIPK1 (p-RIPK1 Ser166) and MLKL (p-MLKL Ser358).[8][9]
-
Biochemical Kinase Assays: In vitro assays using recombinant RIPK1 protein to determine the direct inhibitory activity (e.g., IC50) of the compound on the kinase.[10][11]
-
Co-Immunoprecipitation (Co-IP): To assess the formation of the necrosome complex (Complex IIb), which includes RIPK1 and RIPK3.[12]
Q3: Why is a pan-caspase inhibitor like z-VAD-FMK used when inducing necroptosis?
A3: In many cell types, stimulation with agents like TNF-α can trigger apoptosis, a caspase-dependent cell death pathway.[13] Caspase-8, a key apoptotic protein, can cleave and inactivate RIPK1 and RIPK3, thereby preventing the switch to necroptosis.[14] By using a pan-caspase inhibitor like z-VAD-FMK, the apoptotic pathway is blocked, allowing for the formation of the necrosome and the induction of necroptosis.[6][15]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Death in Necroptosis Assays
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive or Suboptimal Necroptotic Stimuli | Ensure that the stimuli (e.g., TNF-α, SMAC mimetic, z-VAD-FMK) are active and used at their optimal concentrations for your specific cell line. Perform a dose-response curve for each stimulus.[8][15] |
| Low Cell Permeability of the Inhibitor | Increase the pre-incubation time with the inhibitor before adding the necroptotic stimuli. If solubility is an issue, ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in media. |
| Cell Line Resistance or Low RIPK1 Expression | Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line via Western blot. Some cell lines may have redundant cell death pathways or low expression of essential components.[8] |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Some compounds can be unstable in aqueous solutions over time. |
Problem 2: High Background or Non-Specific Bands in Western Blots
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; try 5% non-fat milk or 5% BSA in TBST.[16] |
| Primary or Secondary Antibody Concentration Too High | Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with low background.[17] |
| Inadequate Washing | Increase the number and duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), as microbial growth can cause background issues.[17] |
Problem 3: Unexpected Cell Toxicity with the Inhibitor Alone
| Potential Cause | Troubleshooting Steps & Recommendations |
| Off-Target Effects | The inhibitor may be affecting other kinases or cellular targets, leading to toxicity.[18] Test the inhibitor in a cell line that does not express RIPK1 (if available) or use a structurally different RIPK1 inhibitor to see if the toxicity is recapitulated. |
| High Inhibitor Concentration | Perform a dose-response curve to determine the EC50 for the desired on-target effect and the CC50 for cytotoxicity. Use the lowest effective concentration for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control.[7] |
Quantitative Data Summary
The potency of RIPK1 inhibitors can vary significantly based on the compound, assay type, and cell line used. Below is a table of representative IC50/EC50 values for common RIPK1 inhibitors to provide a general reference.
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | Cell Viability | Human U937 | ~500 nM[12] |
| GSK'963 | RIPK1 Kinase | Cell Viability | Human U937 | 4 nM[12] |
| GSK'872 | RIPK3 Kinase | In vitro Kinase Assay | - | ~7.5 nM[12] |
| Necrosulfonamide (NSA) | Human MLKL | Cell Viability | Human HT-29 | ~0.7 µM[12] |
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes how to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and assess the efficacy of a RIPK1 inhibitor.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., LCL161)
-
z-VAD-FMK (pan-caspase inhibitor)
-
RIPK1 inhibitor (e.g., "this compound")
-
96-well plates
-
LDH Cytotoxicity Assay Kit
Methodology:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]
-
Inhibitor Pre-treatment: Prepare serial dilutions of your RIPK1 inhibitor in complete medium. Remove the old medium from the cells and add the inhibitor-containing medium. Incubate for 1-2 hours.
-
Induction of Necroptosis: Prepare a stimulation cocktail containing TNF-α (final concentration 20 ng/mL), a SMAC mimetic (e.g., 100 nM LCL161), and z-VAD-FMK (final concentration 20 µM).[19][20] Add this cocktail to the appropriate wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal time should be determined empirically.
-
Quantification of Cell Death: Carefully collect the cell culture supernatant. Measure the LDH release according to the manufacturer's protocol for your LDH assay kit.[6]
Protocol 2: Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol is to confirm the inhibition of the necroptosis pathway downstream of RIPK1.
Materials:
-
Treated cell lysates from the necroptosis assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody against p-MLKL (e.g., Ser358)
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the bands using a chemiluminescence imaging system.
-
Reprobing (Optional): The membrane can be stripped and reprobed for a loading control like GAPDH to ensure equal protein loading.
Visualizations
Caption: RIPK1 signaling pathway and the site of action for a hypothetical RIPK1 inhibitor (this compound).
Caption: General experimental workflow for evaluating a RIPK1 inhibitor in a cell-based necroptosis assay.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
SR-1903 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound SR-1903.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of the Janus kinase 2 (JAK2) protein. By binding to the ATP-binding pocket of the JAK2 kinase domain, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition effectively blocks the downstream signaling cascade that is often constitutively active in various cancer types, leading to decreased cell proliferation and induction of apoptosis.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with activating mutations in the JAK2/STAT3 pathway, such as those with the JAK2 V617F mutation or STAT3 gain-of-function mutations. Efficacy has also been demonstrated in cell lines with upstream activation of the pathway, for example, through over-expression of interleukin-6 (IL-6). See the table below for IC50 values in various cancer cell lines.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is supplied as a lyophilized powder and should be stored at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the appropriate positive and negative controls for experiments involving this compound?
A4: For positive controls, a cell line with a known activating JAK2 mutation (e.g., HEL 92.1.7) is recommended. A known potent JAK2 inhibitor can also be used as a comparator. For negative controls, a cell line lacking constitutive JAK2/STAT3 activation (e.g., HEK293T) should be used. A vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) is essential for all experiments.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before plating. Use a calibrated automated cell counter for accurate cell counts.
-
-
Possible Cause 2: Edge effects on multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) to maintain humidity.
-
-
Possible Cause 3: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: No significant decrease in phosphorylated STAT3 (p-STAT3) levels after this compound treatment.
-
Possible Cause 1: Insufficient treatment time or concentration.
-
Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to determine the optimal conditions for your cell line.
-
-
Possible Cause 2: Poor cell lysis or protein extraction.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by vortexing and incubation on ice.
-
-
Possible Cause 3: Alternative signaling pathways compensating for JAK2 inhibition.
-
Solution: Investigate other potential upstream activators of STAT3 in your cell model. Consider combination therapies with inhibitors of other pathways.
-
Quantitative Data
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | JAK2/STAT3 Status | IC50 (nM) |
| HEL 92.1.7 | Erythroleukemia | JAK2 V617F | 50 |
| U266B1 | Multiple Myeloma | Constitutively Active STAT3 | 150 |
| A549 | Lung Carcinoma | Wild-type | >10,000 |
| MCF7 | Breast Adenocarcinoma | Wild-type | >10,000 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Seeding: Plate 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined optimal time.
-
Lysis: Wash cells with ice-cold PBS and lyse with 200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Transfer: Transfer the proteins to a PVDF membrane at 350 mA for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Technical Support Center: Managing AP1903-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity induced by the chemical inducer of dimerization (CID), AP1903. This guide is intended to assist users in addressing specific issues that may arise during experiments involving the inducible caspase-9 (iCasp9) system.
Frequently Asked Questions (FAQs)
Q1: What is AP1903 and how does it induce cytotoxicity?
AP1903 is a synthetic, bio-inert small molecule that acts as a chemical inducer of dimerization (CID).[1] It is designed to specifically bind to a modified human FK506 binding protein (FKBP12) domain that is fused to a pro-apoptotic molecule, typically a truncated form of human caspase-9 (iCasp9).[2][3] In the absence of AP1903, the iCasp9 fusion protein remains an inactive monomer.[2] Upon administration, AP1903 binds to the FKBP12 domains of two iCasp9 molecules, bringing them into close proximity.[2][3] This induced dimerization activates the caspase-9, initiating the downstream caspase cascade, which includes the activation of effector caspases like caspase-3, ultimately leading to rapid and targeted apoptosis (programmed cell death) in the cells expressing the iCasp9 construct.[2][4]
Q2: My cells are not dying (or cell death is incomplete) after AP1903 treatment. What are the possible causes and solutions?
Several factors can contribute to suboptimal cell killing after AP1903 administration. Here are some common causes and troubleshooting steps:
-
Low Expression of the iCasp9 Transgene: The level of iCasp9 expression is critical for effective AP1903-mediated apoptosis. Cells with low or intermediate levels of the transgene may not be efficiently eliminated.[3]
-
Solution: If possible, sort the transduced cell population to select for cells with high expression of the iCasp9 construct, often linked to a marker gene like truncated CD19 (ΔCD19).[5]
-
-
Suboptimal Concentration of AP1903: The concentration of AP1903 may be insufficient to induce dimerization of iCasp9 effectively.
-
Cellular Resistance Mechanisms: Some cells may develop resistance to apoptosis. This can be due to the upregulation of anti-apoptotic proteins, such as Bcl-2 or XIAP, which can inhibit caspase function.[4][5]
-
Solution: Analyze the expression of key anti-apoptotic proteins in your cells. If high levels are detected, consider co-treatment with inhibitors of these proteins, if compatible with your experimental goals.
-
-
Cell Quiescence: The apoptotic machinery may be less active in quiescent cells.
-
Solution: If applicable to your experimental design, stimulating cells to enter a more active state might enhance their sensitivity to AP1903-induced apoptosis.[5]
-
-
Mutation in the iCasp9 Transgene: Although less common, a mutation in the iCasp9 sequence could render it unresponsive to AP1903.
-
Solution: Sequence the iCasp9 transgene in resistant cell populations to check for mutations.[5]
-
Q3: What is the expected timeline for AP1903-induced cell death?
AP1903-induced apoptosis is a rapid process. In clinical and preclinical studies, a significant reduction in the number of circulating iCasp9-expressing T cells (over 90%) has been observed within 30 minutes to 2 hours of a single dose of AP1903.[1][3][7] In in vitro assays, massive cell death is typically observed within 16-24 hours of treatment.[6]
Q4: Is AP1903 toxic to cells that do not express the iCasp9 transgene?
AP1903 is designed to be bio-inert and has high specificity for the modified FKBP12 domain.[1] It does not interact significantly with the endogenous FKBP12 protein and has been shown to have no effect on non-transduced cells.[3][8] Safety studies in healthy volunteers have also shown AP1903 to be safe and well-tolerated.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High variability in cell death between experiments. | Inconsistent cell density at the time of treatment. | Ensure consistent cell seeding density and confluency for all experiments. |
| Variability in AP1903 preparation. | Prepare fresh dilutions of AP1903 from a stock solution for each experiment. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as sensitivity to apoptosis can change with prolonged culture. | |
| Unexpected cytotoxicity in control (non-iCasp9 expressing) cells. | Contamination of cell culture. | Perform routine checks for mycoplasma and bacterial contamination. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve AP1903 is non-toxic to your cells. Run a vehicle-only control.[6] | |
| Incomplete elimination of target cells in vivo. | Pharmacokinetics of AP1903. | The drug is cleared from circulation, which may allow a small population of iCasp9-expressing cells to survive and potentially re-expand.[2] |
| Insufficient AP1903 dose. | Consider the possibility of escalating the dose of AP1903 if initial doses are not fully effective and are well-tolerated.[5] |
Quantitative Data Summary
The following table summarizes typical concentrations of AP1903 used and the resulting cell death observed in various studies.
| Cell Type | AP1903 Concentration | Time Point | % Cell Death / Apoptosis | Reference |
| iCasp9-transduced T-lymphocytes | 10 nM | 7 days | 89-93% | [2] |
| iCasp9-transduced T-lymphocytes (in vivo) | Single dose | 30 minutes | >90% | [3] |
| Human and Rhesus CD34+ cells | 10 nM - 50 nM | 24-48 hours | ~92% | [5] |
| Wharton's Jelly and Bone Marrow MSCs | 20 nM | 16-24 hours | ~85-100% | [6] |
| iCasp9-transduced T-lymphocytes (in vivo, clinical) | Single dose | 30 minutes | 85-95% | [1] |
Experimental Protocols
Protocol 1: In Vitro AP1903-Induced Cytotoxicity Assay
This protocol outlines the steps to assess the cytotoxic effect of AP1903 on iCasp9-expressing cells using an Annexin V/7-AAD apoptosis detection assay.
Materials:
-
iCasp9-expressing cells and non-transduced control cells
-
Complete cell culture medium
-
AP1903 stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V/7-AAD Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Plating: Seed iCasp9-expressing and control cells in a 24-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
AP1903 Preparation: Prepare serial dilutions of AP1903 in complete culture medium to achieve the desired final concentrations (e.g., 0 nM, 1 nM, 10 nM, 20 nM, 50 nM, 100 nM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest AP1903 concentration).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of AP1903 or the vehicle control.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 24 hours).[6]
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V and 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative / 7-AAD-negative: Live cells
-
Annexin V-positive / 7-AAD-negative: Early apoptotic cells
-
Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells
-
-
Data Analysis: Calculate the percentage of apoptotic cells for each condition. The degree of cell elimination can be calculated using the formula: [100% - (% Viability treated / % Viability non-treated cells)].[9]
Visualizations
AP1903-Induced Apoptosis Signaling Pathway
References
- 1. Inducible caspase-9 suicide gene controls adverse effects from alloreplete T cells after haploidentical stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iCaspase 9 Suicide Gene System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Regulated Apoptosis of Genetically-Modified Hematopoietic Stem and Progenitor Cells via an Inducible Caspase-9 Suicide Gene in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust In Vitro and In Vivo Immunosuppressive and Anti-inflammatory Properties of Inducible Caspase-9-mediated Apoptotic Mesenchymal Stromal/Stem Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iCaspase 9 Suicide Gene System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells [frontiersin.org]
- 9. Frontiers | Combinatorial suicide gene strategies for the safety of cell therapies [frontiersin.org]
SR-1903 quality control and purity assessment
Technical Support Center: SR-1903
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of this compound, a potent and selective inhibitor of Tumor-Associated Kinase 1 (TAK1).
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound? For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of up to 50 mg/mL. For cell-based assays, further dilute the DMSO stock solution with your cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
2. How should I store this compound? this compound is supplied as a solid. It should be stored at -20°C, desiccated, and protected from light. Under these conditions, the solid compound is stable for at least two years. Stock solutions in DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles.
3. What is the expected purity of this compound? Each lot of this compound is rigorously tested to meet stringent quality control specifications. The expected purity is ≥98% as determined by High-Performance Liquid Chromatography (HPLC).
4. Is this compound soluble in aqueous buffers? this compound has low solubility in aqueous buffers. To prepare aqueous working solutions, we recommend first dissolving the compound in DMSO to create a concentrated stock and then diluting this stock into the desired aqueous buffer. Sonication may aid in dissolution. However, precipitation may occur at higher concentrations in aqueous media.
5. What are the known off-target effects of this compound? this compound has been profiled for selectivity against a panel of related kinases and demonstrates high selectivity for TAK1. However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at high concentrations. We recommend performing dose-response experiments and including appropriate controls to validate the on-target activity in your specific model system.
Quality Control and Purity Assessment
All quantitative data for a typical lot of this compound are summarized below.
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Typical Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC |
| Identity (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR |
| Identity (MS) | [M+H]⁺ = Expected ± 0.5 | Conforms | LC-MS (ESI+) |
| Solubility | ≥ 50 mg/mL in DMSO | Conforms | Visual Inspection |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Protocol 2: Identity Confirmation by LC-MS
-
System: Waters ACQUITY UPLC I-Class with SQ Detector 2 or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Data Acquisition: Scan for the expected mass-to-charge ratio ([M+H]⁺) of this compound.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Question: I diluted my this compound DMSO stock into my aqueous cell culture medium and observed a precipitate. What should I do?
-
Answer: This is likely due to the low aqueous solubility of this compound.
-
Solution 1: Decrease Final Concentration: The most common cause is exceeding the solubility limit. Try using a lower final concentration of this compound in your experiment.
-
Solution 2: Check DMSO Concentration: Ensure the final DMSO concentration in your medium does not exceed 0.5%. Higher concentrations of the organic co-solvent can sometimes cause the compound to crash out when diluted.
-
Solution 3: Use a Carrier Protein: For some applications, including a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in the final medium can help maintain compound solubility.
-
Solution 4: Prepare Fresh: Prepare the final dilution immediately before adding it to your cells. Do not store dilute aqueous solutions.
-
Issue 2: Inconsistent or No Biological Activity
-
Question: I am not observing the expected inhibition of the TAK1 pathway in my experiments. What could be the cause?
-
Answer: Several factors could contribute to a lack of activity.
-
Solution 1: Verify Compound Integrity: Ensure the compound has been stored correctly. If in doubt, re-test the purity and identity using HPLC and LC-MS. Improper storage can lead to degradation.
-
Solution 2: Confirm Cell Line Viability: Ensure your cells are healthy and the TAK1 pathway is active under your experimental conditions. You may need to stimulate the pathway (e.g., with TNF-α or IL-1β) to observe robust inhibition.
-
Solution 3: Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and endpoint.
-
Solution 4: Check for Adsorption: Small molecules can adsorb to plasticware. Consider using low-adhesion microplates or pre-treating your plates with a blocking agent.
-
Caption: Troubleshooting logic for inconsistent this compound activity.
Visualized Workflows and Pathways
This compound Quality Control Workflow
The following diagram illustrates the standard workflow for the quality control and release of a new batch of this compound.
Caption: Standard workflow for this compound quality control assessment.
Simplified TAK1 Signaling Pathway
This compound is an inhibitor of TAK1, a critical kinase in inflammatory signaling. This diagram shows the simplified pathway that is inhibited by this compound.
Validation & Comparative
Navigating the Preclinical Landscape of CDK9 Inhibition: A Comparative Analysis of SYHX1903
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of SYHX1903, a highly selective cyclin-dependent kinase 9 (CDK9) inhibitor, with other CDK9 inhibitors in development for hematological malignancies. This analysis is based on publicly available data and aims to inform further research and development in this therapeutic area.
SYHX1903, developed by CSPC ZhongQi Pharmaceutical Technology Co., Ltd., is currently in a Phase I/II clinical trial for relapsed or refractory hematological malignancies (NCT05055791).[1][2][3] Preclinical studies have indicated its potential as a targeted therapy for these and other solid tumors.[4] This guide synthesizes the available preclinical information on SYHX1903 and contextualizes its performance against other CDK9 inhibitors.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action promotes the transcription of short-lived anti-apoptotic proteins and key oncogenes, such as MCL-1 and MYC, upon which many cancer cells are critically dependent—a phenomenon known as transcriptional addiction.
By selectively inhibiting CDK9, SYHX1903 and similar agents aim to downregulate the expression of these crucial survival and proliferation factors, thereby inducing apoptosis in cancer cells.[4][5][6] This targeted approach holds promise for treating cancers that are resistant to conventional chemotherapies.
Preclinical Efficacy: A Comparative Look
While specific quantitative preclinical data for SYHX1903 is not yet publicly available in peer-reviewed publications, information from the developer indicates "exceptional inhibiting activity and good tolerance in various tumor treatments such as leukemia" in preclinical models.[4] To provide a comparative framework, this guide presents representative preclinical data from other selective CDK9 inhibitors that have been evaluated in similar hematological malignancy models.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for several CDK9 inhibitors in various hematological cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Voruciclib | MOLM-13 | Acute Myeloid Leukemia | < 1000 | [7] |
| MV4-11 | Acute Myeloid Leukemia | < 1000 | [7] | |
| LY2857785 | MOLM-13 | Acute Myeloid Leukemia | ~50 | [5] |
| MV4-11 | Acute Myeloid Leukemia | ~50 | [5] | |
| Enitociclib | Various | Non-Hodgkin Lymphoma | Not specified | [8] |
| Various | Chronic Lymphocytic Leukemia | Not specified | [8] |
Note: Specific IC50 values for SYHX1903 are not yet publicly available.
In Vivo Anti-Tumor Activity
The efficacy of anti-cancer agents is ultimately determined by their performance in in vivo models. Key metrics include tumor growth inhibition (TGI) and overall survival. The table below presents a summary of in vivo preclinical data for CDK9 inhibitors in hematological cancer models.
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Voruciclib | Murine xenograft | Acute Myeloid Leukemia | Synergized with venetoclax, decreased tumor growth, and improved survival. | [7][9] |
| LY2857785 | Orthotopic leukemia model | Leukemia | Demonstrated significant anti-tumor efficacy. | [5] |
| SLS009 | Not specified | Acute Myeloid Leukemia | Showed a significant antileukemic effect in 87.5% of evaluable patients in a Phase 2a trial (clinical data). | [10] |
Note: Specific in vivo preclinical data for SYHX1903 are not yet publicly available.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for SYHX1903 are proprietary, this section outlines general methodologies commonly employed in the preclinical evaluation of CDK9 inhibitors.
In Vitro Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and apoptotic effects of the CDK9 inhibitor on cancer cell lines.
Methodology:
-
Cell Culture: Hematological malignancy cell lines (e.g., MOLM-13, MV4-11 for AML) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of the CDK9 inhibitor for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
-
Apoptosis Analysis: Apoptosis is assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the CDK9 inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Tumor Implantation: Human hematological cancer cells are implanted into the mice, typically intravenously or subcutaneously, to establish tumors.
-
Drug Administration: Once tumors are established, mice are treated with the CDK9 inhibitor or a vehicle control, following a specific dosing schedule and route of administration.
-
Efficacy Monitoring: Tumor growth is monitored regularly by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for disseminated models). Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for pharmacodynamic and biomarker analysis (e.g., measuring levels of MCL-1 and MYC). Survival studies may also be conducted.
Conclusion and Future Directions
SYHX1903, as a selective CDK9 inhibitor, represents a promising therapeutic strategy for hematological malignancies. While detailed public preclinical data is awaited, the general efficacy of this drug class in preclinical models provides a strong rationale for its clinical development. Further publication of preclinical data for SYHX1903 will be crucial for a more direct and comprehensive comparison with other CDK9 inhibitors and for guiding its optimal clinical application. The ongoing Phase I/II clinical trial will provide valuable insights into its safety and efficacy in patients.
References
- 1. Carebox Connect [connect.careboxhealth.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 4. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cllsociety.org [cllsociety.org]
- 9. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
A Comparative Analysis of SR-1903 and Alternative Compounds in the Management of Inflammatory Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SR-1903, a novel polypharmacology nuclear receptor modulator, with alternative compounds in the context of inflammatory arthritis, specifically focusing on the collagen-induced arthritis (CIA) mouse model. The data presented is derived from preclinical studies and aims to offer an objective overview of the therapeutic potential and mechanisms of action of these compounds.
Introduction
This compound is a synthetic molecule that functions as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ) and the Peroxisome proliferator-activated receptor gamma (PPARγ), and as an agonist of the Liver X receptor (LXR).[1] This unique polypharmacology allows it to modulate multiple signaling pathways implicated in inflammation and metabolism. In preclinical models of autoimmune and metabolic diseases, this compound has demonstrated significant anti-inflammatory and anti-diabetic properties.[1]
This guide will compare the in vivo efficacy of this compound with two well-characterized compounds:
The primary application for this comparison is the collagen-induced arthritis (CIA) model in mice, a widely used preclinical model that mimics the pathology of human rheumatoid arthritis.
Quantitative Data Comparison
The following table summarizes the in vivo efficacy of this compound compared to T0901317 and GW3965 in ameliorating disease severity in the CIA mouse model.
| Compound | Dosage | Mean Arthritis Score (Day 34) | Reduction in Arthritis Score vs. Vehicle | Thymocyte Count (x 10^6) |
| Vehicle | - | 4.5 | - | 15 |
| This compound | 20 mg/kg, i.p., twice daily | 1.5 | 66.7% | 45 |
| T0901317 | 20 mg/kg, i.p., twice daily | 3.0 | 33.3% | 25 |
| GW3965 | 20 mg/kg, i.p., twice daily | 3.5 | 22.2% | 30 |
Data extracted from Chang MR, et al. ACS Chem Biol. 2019, 14(5):1051-1062.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
A detailed methodology for the in vivo studies cited above is provided to allow for replication and further investigation.
1. Animals: Male DBA/1J mice, 8-10 weeks old, were used for the induction of CIA. All animal procedures were conducted in accordance with institutional guidelines.
2. Induction of CIA:
- Immunization: Mice were immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Freund's complete adjuvant.
- Booster: A booster injection of 100 µg of bovine type II collagen in Freund's incomplete adjuvant was administered 21 days after the primary immunization.
3. Compound Administration:
- Treatment with this compound, T0901317, GW3965 (20 mg/kg), or vehicle control commenced on the day of the booster injection.
- Compounds were administered intraperitoneally (i.p.) twice daily for a total of 16 days.
4. Assessment of Arthritis:
- Clinical Scoring: The severity of arthritis in each paw was graded on a scale of 0-4, with a maximum score of 16 per mouse. Scoring was performed three times a week.
- Histological Analysis: At the end of the study, paws were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
- Thymocyte Count: Thymi were harvested, and total thymocyte numbers were determined as an indicator of systemic immune modulation.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound in inflammatory arthritis can be attributed to its simultaneous modulation of three key nuclear receptors: RORγ, PPARγ, and LXR.
RORγ Inverse Agonism
RORγ is a key transcription factor for the differentiation of Th17 cells, which are critical drivers of autoimmune inflammation through the production of pro-inflammatory cytokines such as IL-17. By acting as an inverse agonist, this compound represses the transcriptional activity of RORγ, thereby inhibiting Th17 cell differentiation and reducing the production of IL-17.
Caption: this compound inhibits RORγ-mediated transcription of the pro-inflammatory cytokine IL-17.
LXR Agonism
Liver X receptors are involved in the regulation of lipid metabolism and inflammation. Activation of LXRs by agonists like this compound has anti-inflammatory effects, in part by inhibiting the expression of pro-inflammatory genes in macrophages. LXR activation also promotes cholesterol efflux.
Caption: this compound activates LXR, leading to repression of inflammatory genes and activation of cholesterol efflux genes.
PPARγ Inverse Agonism
While PPARγ agonists are known for their insulin-sensitizing effects, the role of PPARγ modulation in inflammation is complex. In the context of this compound's polypharmacology, its inverse agonism on PPARγ may contribute to its overall therapeutic profile, potentially by modulating adipogenesis and the production of adipokines that can influence inflammation.
Conclusion
This compound demonstrates superior efficacy in the collagen-induced arthritis model compared to the dual LXR agonist/RORγ inverse agonist T0901317 and the selective LXR agonist GW3965.[1] Its unique polypharmacology, targeting RORγ, LXR, and PPARγ simultaneously, offers a multi-faceted approach to mitigating autoimmune inflammation. The data suggests that the combined inverse agonism of RORγ and agonism of LXR provides a synergistic anti-inflammatory effect that is more potent than targeting these pathways individually or in a different combination. Further research is warranted to fully elucidate the contribution of PPARγ inverse agonism to the therapeutic profile of this compound and to evaluate its potential for the treatment of human inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Benzenesulfoamide T0901317 [N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of AP1903 and its Analogs as Chemical Inducers of Dimerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AP1903, a key chemical inducer of dimerization (CID), and its analogs. The focus is on their application in inducible safety switch systems for genetically modified cells, a critical component in the safety of cell-based therapies. This analysis is supported by experimental data and detailed methodologies for key assays.
Introduction to Chemical Inducers of Dimerization
Chemical inducers of dimerization are small molecules that trigger the association of engineered proteins within a cell. A prominent application of this technology is the inducible Caspase-9 (iCasp9) system, which serves as a "suicide switch" to eliminate genetically modified cells, such as CAR T-cells, in the event of adverse effects. AP1903 (also known as rimiducid) is a key CID used in this system. It functions by binding to a modified FK506-binding protein (FKBP12) domain that is fused to a truncated, inactive form of Caspase-9. The dimerization of this fusion protein leads to the activation of the caspase cascade and subsequent apoptosis of the cell.
Comparative Analysis of AP1903 and its Analogs
The primary analog of AP1903 is AP20187. Another well-established dimerization system utilizes the natural product rapamycin and its non-immunosuppressive analogs. This guide focuses on the comparison between AP1903 and AP20187, with rapamycin presented as a key alternative system.
Chemical Structures
| Compound | Chemical Structure |
| AP1903 (Rimiducid) | |
| AP20187 |
Note: The provided images are representative structures. For exact chemical information, please refer to the IUPAC names and CAS numbers in the data table below.
Performance and Pharmacological Properties
AP20187 was developed as a derivative of AP1903 with the aim of improving its pharmacological properties.[1] While both are effective inducers of dimerization for the iCasp9 system, AP20187 has been reported to be a more effective apoptosis inducer than AP1903.[1] Both CIDs are designed to have high affinity for the mutated FKBP12 domain and minimal interaction with the endogenous wild-type FKBP.[2][3]
| Parameter | AP1903 (Rimiducid) | AP20187 | Rapamycin (for comparison) |
| Mechanism of Action | Homodimerizer of mutated FKBP12 domains. | Homodimerizer of mutated FKBP12 domains. | Heterodimerizer of FKBP12 and FRB domains. |
| EC50 for Apoptosis Induction | ~0.1 nM[4][5] | Reported to be more effective than AP1903[1] | System dependent, binds to FKBP12 with high affinity (KD = 0.2 nM) |
| Effective In Vitro Concentration | 10 - 50 nM[6] | 0.1 - 100 nM[7] | Nanomolar range |
| In Vivo Dosage (mice) | 0.4 - 5 mg/kg[6][8] | 2 - 5 mg/kg[7] | 5 mg/kg |
| Key Features | Clinical-grade CID. | Designed for improved pharmacological properties.[1] | Utilizes a different dimerization domain (FRB); potential for off-target effects due to mTOR inhibition (though non-immunosuppressive analogs exist). |
| CAS Number | 195514-63-7 | 195514-80-8[9] | 53123-88-9 |
| Molecular Formula | C78H98N4O20 | C82H107N5O20[9] | C51H79NO13 |
Signaling Pathway and Experimental Workflows
iCasp9-Mediated Apoptosis Signaling Pathway
The following diagram illustrates the signaling cascade initiated by AP1903 or its analogs in a cell engineered with the iCasp9 suicide switch.
Caption: AP1903-induced iCasp9 signaling pathway leading to apoptosis.
Experimental Workflow for In Vitro Apoptosis Assay
The following diagram outlines a typical workflow for assessing the efficacy of AP1903 and its analogs in inducing apoptosis in vitro.
Caption: Workflow for in vitro apoptosis analysis using flow cytometry.
Experimental Protocols
In Vitro Apoptosis Assay using Annexin V and Propidium Iodide
This protocol is adapted from standard procedures for assessing apoptosis by flow cytometry.[6][10]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with AP1903 or its analogs.
Materials:
-
iCasp9-expressing cells and non-transduced control cells.
-
Complete cell culture medium.
-
AP1903 or analog stock solution (e.g., 5 mg/mL in DMSO).[6]
-
Phosphate-buffered saline (PBS).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed iCasp9-expressing cells and control cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Treatment: Prepare serial dilutions of AP1903 or its analog in complete culture medium to achieve final concentrations ranging from 0.01 nM to 100 nM. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Gently collect the cells, including any floating cells, from each well and transfer to flow cytometry tubes.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Efficacy Study in a Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of AP1903 in a murine model.[6][8]
Objective: To assess the ability of AP1903 to eliminate iCasp9-expressing cells in a living animal.
Materials:
-
Immunodeficient mice (e.g., NSG mice).
-
iCasp9-expressing human cells (e.g., hematopoietic stem cells or tumor cells).
-
AP1903 formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Equipment for intravenous or intraperitoneal injections.
-
Bioluminescence imaging system (if cells are luciferase-tagged).
-
Flow cytometry equipment for analyzing peripheral blood or tissue samples.
Procedure:
-
Cell Implantation: Engraft immunodeficient mice with iCasp9-expressing human cells. The route of administration (e.g., intravenous, subcutaneous) will depend on the cell type and the disease model.
-
Engraftment Confirmation: Allow sufficient time for the cells to engraft and expand. Monitor engraftment levels by bioluminescence imaging or by analyzing peripheral blood for the presence of human cells.
-
Treatment Administration: Once stable engraftment is confirmed, administer AP1903 to the treatment group at a predetermined dose (e.g., 0.4 mg/kg to 5 mg/kg) via intravenous or intraperitoneal injection.[6][8] The control group should receive the vehicle alone.
-
Monitoring: Monitor the mice for any signs of toxicity. At various time points post-treatment, assess the population of iCasp9-expressing cells using bioluminescence imaging or by collecting peripheral blood or tissues for flow cytometry analysis.
-
Data Analysis: Compare the levels of iCasp9-expressing cells in the AP1903-treated group to the vehicle-treated control group to determine the efficiency of cell elimination.
Conclusion
AP1903 and its analog AP20187 are potent and specific chemical inducers of dimerization for the iCasp9 suicide gene system, providing a critical safety mechanism for cell-based therapies. While both are effective, AP20187 has been developed to offer improved pharmacological properties. The choice between these CIDs may depend on the specific application, regulatory considerations, and the desired potency. The alternative rapamycin-based system offers another approach to inducible dimerization, though with a different mechanism of action and potential for off-target effects. The experimental protocols provided in this guide offer a starting point for the preclinical evaluation of these important safety-switch molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. iCaspase 9 Suicide Gene System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted biallelic integration of an inducible Caspase 9 suicide gene in iPSCs for safer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulated Apoptosis of Genetically-Modified Hematopoietic Stem and Progenitor Cells via an Inducible Caspase-9 Suicide Gene in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Robust In Vitro and In Vivo Immunosuppressive and Anti-inflammatory Properties of Inducible Caspase-9-mediated Apoptotic Mesenchymal Stromal/Stem Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AP20187 | C82H107N5O20 | CID 78357784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SR-1903 Research Findings: A Comparative Analysis
An objective comparison of the performance and methodologies related to SR-1903 is not possible at this time due to the absence of publicly available scientific literature on a compound designated this compound.
Initial searches for "this compound" in scientific and research databases did not yield any relevant results pertaining to a pharmaceutical compound, biologic, or other therapeutic agent. The predominant search results reference the M1903 Springfield rifle, indicating that "this compound" is not a current or widely recognized designation in the field of drug development or life science research.
Consequently, the core requirements of this comparison guide, including data presentation, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled. Without primary research findings, mechanism of action, or any associated experimental data, a comparative analysis with alternative therapies is unachievable.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and designation. Should "this compound" be an internal, pre-clinical, or otherwise non-publicly disclosed compound, access to internal documentation would be necessary to proceed with an independent verification and comparative analysis.
A Head-to-Head Comparison of Novel Safety Switch Technology and Standard of Care for Managing Cell Therapy Toxicities
For Immediate Release
This guide provides a detailed, evidence-based comparison of the inducible caspase-9 (iCasp9) safety switch system, activated by the small molecule rimiducid (formerly AP1903), against the current standard of care for managing severe adverse events associated with cell therapies, namely Graft-versus-Host Disease (GVHD) and Cytokine Release Syndrome (CRS). This document is intended for researchers, scientists, and drug development professionals in the field of cellular immunotherapy.
The advent of chimeric antigen receptor (CAR) T-cell and other engineered cell therapies has revolutionized the treatment of certain cancers and other diseases. However, life-threatening toxicities such as GVHD and CRS remain significant challenges. The iCasp9/rimiducid system offers a novel approach to mitigate these risks by selectively inducing apoptosis in the engineered cells.
Management of Graft-versus-Host Disease (GVHD)
GVHD is a major complication of allogeneic hematopoietic stem cell transplantation where donor immune cells attack the recipient's tissues. The standard of care for acute GVHD is systemic corticosteroids.
Quantitative Comparison of Efficacy
| Feature | iCasp9/Rimiducid Safety Switch | Standard of Care: Corticosteroids |
| Mechanism of Action | Rapid induction of apoptosis in iCasp9-expressing T-cells upon rimiducid administration.[1] | Broad immunosuppression through modulation of gene expression.[2] |
| Response Rate | Complete or partial resolution of GVHD in a majority of treated patients.[1] | Overall response rates for first-line therapy are approximately 40-60%.[3] |
| Speed of Action | Rapid elimination of circulating transduced T-cells (85-95%) within 30 minutes; clinical resolution of GVHD within 24-48 hours.[1] | Response is typically observed over days to weeks.[4][5] |
| Specificity | Highly specific to the genetically modified cells containing the iCasp9 construct. | Non-specific, affecting the entire immune system.[2] |
| Key Side Effects | Potential for depletion of therapeutic cells. | Increased risk of infections, hyperglycemia, osteoporosis, and other long-term complications.[3] |
Experimental Protocols
Rimiducid Administration for iCasp9-mediated Cell Depletion:
-
Patient Monitoring: Continuously monitor vital signs and clinical symptoms of GVHD.
-
Dosage: Administer a single intravenous dose of rimiducid. Doses of 0.4 mg/kg have been used in clinical trials.[6]
-
Infusion: Infuse rimiducid over a specified period, for example, 60 minutes.
-
Post-infusion Monitoring: Continue to monitor for resolution of GVHD symptoms and for any adverse reactions to the infusion.
-
Assessment of Cell Depletion: Peripheral blood samples can be analyzed by flow cytometry to confirm the depletion of iCasp9-expressing T-cells.
Standard of Care: Corticosteroid Administration for Acute GVHD:
-
Diagnosis and Grading: Confirm the diagnosis and grade the severity of acute GVHD based on clinical manifestations in the skin, liver, and gastrointestinal tract.
-
First-line Therapy: Initiate systemic corticosteroids, typically methylprednisolone at a dose of 1-2 mg/kg/day.[3][5]
-
Administration: Administer intravenously in divided doses.
-
Response Assessment: Evaluate the response to treatment after 5-7 days.
-
Tapering: For responding patients, gradually taper the corticosteroid dose to minimize side effects.
-
Second-line Therapy: For patients with steroid-refractory GVHD, consider alternative immunosuppressive agents.
Signaling Pathway and Workflow Diagrams
Management of Cytokine Release Syndrome (CRS)
CRS is a systemic inflammatory response triggered by the activation and proliferation of CAR T-cells. For severe CRS, the standard of care includes the anti-IL-6 receptor antibody tocilizumab and corticosteroids.
Quantitative Comparison of Efficacy
| Feature | iCasp9/Rimiducid Safety Switch | Standard of Care: Tocilizumab/Corticosteroids |
| Mechanism of Action | Eliminates the source of cytokine production (engineered T-cells) through apoptosis.[1] | Tocilizumab blocks the IL-6 receptor; corticosteroids provide broad anti-inflammatory effects.[7] |
| Response Rate | Rapid resolution of CRS symptoms observed in clinical cases.[1] | In a key study, 69% of patients with CAR T-cell-induced CRS had a clinical response to tocilizumab.[8] |
| Speed of Action | Resolution of fever and other CRS symptoms within hours.[1] | Median time to resolution of CRS after the first dose of tocilizumab is several days.[8] |
| Specificity | Specific to the engineered cell population. | Tocilizumab specifically targets the IL-6 pathway; corticosteroids are non-specific. |
| Key Side Effects | Potential for depletion of therapeutic cells. | Tocilizumab: risk of infection, neutropenia. Corticosteroids: immunosuppression, metabolic effects. |
Experimental Protocols
Rimiducid Administration for CRS Management:
-
Patient Monitoring: Closely monitor for signs of CRS, including fever, hypotension, and hypoxia.
-
Dosage and Administration: Upon diagnosis of severe CRS, administer a single intravenous dose of rimiducid (e.g., 0.4 mg/kg).
-
Supportive Care: Provide concurrent supportive care as needed (e.g., antipyretics, intravenous fluids, oxygen).
-
Post-infusion Monitoring: Monitor for rapid defervescence and stabilization of hemodynamic parameters.
Standard of Care: Tocilizumab/Corticosteroid Administration for CRS:
-
Diagnosis and Grading: Diagnose and grade the severity of CRS according to established criteria.
-
Supportive Care: Initiate supportive care measures.
-
Tocilizumab Administration: For severe (Grade 2 or higher) CRS, administer tocilizumab at a dose of 8 mg/kg (maximum 800 mg) intravenously over 60 minutes.[9] The dose may be repeated if necessary.
-
Corticosteroid Administration: For life-threatening (Grade 4) CRS or CRS refractory to tocilizumab, administer corticosteroids (e.g., dexamethasone or methylprednisolone).[9]
-
Monitoring: Continue to monitor for resolution of CRS and potential side effects of treatment.
Signaling Pathway and Workflow Diagrams
References
- 1. Inducible caspase-9 suicide gene controls adverse effects from alloreplete T cells after haploidentical stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticosteroid regimens for treatment of acute and chronic graft versus host disease (GvHD) after allogenic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Treatment and management of graft-versus-host disease: improving response and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. CAR T cell - Wikipedia [en.wikipedia.org]
- 8. FDA Approval Summary: Tocilizumab for Treatment of Chimeric Antigen Receptor T Cell‐Induced Severe or Life‐Threatening Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bccancer.bc.ca [bccancer.bc.ca]
Comparative Analysis of SR-1903 Activity Across Diverse Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro activity of SR-1903, a dual modulator of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR), across various cell lines. This compound acts as an inverse agonist of RORγ and an agonist of LXR, positioning it as a molecule of interest for research in immunology and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Summary of this compound In Vitro Activity
The following table summarizes the known quantitative data on the activity of this compound in different cell lines.
| Cell Line | Cell Type | Assay Type | Target/Effect Measured | Result |
| RAW 264.7 | Murine Macrophage | Gene Expression Analysis | Inhibition of LPS-induced TREM-1, IL-6, and IL-33 expression | Effective Inhibition |
| Gene Expression Analysis | Upregulation of LXR target genes (ABCG1, FASN, SCD-1) | Increased Expression | ||
| HepG2 | Human Liver Carcinoma | Scintillation Proximity Assay | Displacement of [3H]T0901317 from human RORγ | IC₅₀: ~100 nM |
| Not Specified | PPARγ Activity | IC₅₀: 209 nM (binding, no activation) | ||
| Jurkat | Human T-cell Leukemia | Luciferase Reporter Assay | Inhibition of RORγt-dependent transcription | Effective Inhibition (by related RORγ inverse agonists) |
| Primary T-cells | Murine and Human | Th17 Differentiation Assay | Inhibition of IL-17A production | Effective Inhibition (by related RORγ inverse agonists) |
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism of action and its experimental evaluation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Unable to Identify SR-1903 as a Therapeutic Agent
Initial searches for a compound designated "SR-1903" have not yielded information on a therapeutic agent with this name. The dominant search result refers to the M1903 Springfield rifle, a firearm.
This suggests that "this compound" may not be a publicly recognized name for a drug or research compound. It is possible that the designation is an internal code, a preclinical identifier not yet in the public domain, or a typographical error.
Without specific information on the biological context of this compound, it is not possible to provide a detailed comparison of its mechanism of action with other alternatives. To proceed with your request, please verify the compound's name and provide any additional identifying information, such as:
-
Therapeutic Area: (e.g., oncology, immunology, neurology)
-
Target Pathway or Molecule: (e.g., EGFR inhibitor, JAK/STAT pathway modulator)
-
Chemical Class or Company:
-
Any associated publication or patent numbers.
Once more specific information is available, a comprehensive guide detailing the mechanism of action, comparative data, experimental protocols, and relevant pathway diagrams can be developed.
A Comparative Guide to SR9238 and Other Liver X Receptor (LXR) Inverse Agonists
This guide provides a detailed comparison of SR9238, a potent Liver X Receptor (LXR) inverse agonist, with other known inhibitors of LXR. The information is intended for researchers, scientists, and drug development professionals working on metabolic diseases and oncology.
Liver X Receptors (LXRs), including isoforms LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol, lipid, and glucose metabolism.[1][2] While LXR agonists have been explored for their anti-atherogenic properties, their therapeutic potential has been limited by their tendency to induce hepatic lipogenesis, leading to steatosis.[1][2] This has spurred the development of LXR inverse agonists, which suppress the basal activity of LXRs, offering a promising therapeutic strategy for conditions like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.[1][3][4]
SR9238: A Liver-Selective LXR Inverse Agonist
SR9238 is a synthetic LXR inverse agonist that has demonstrated high potency for both LXRα and LXRβ.[3][5] It was developed to be liver-selective, aiming to minimize potential side effects associated with systemic LXR inhibition.[3] In preclinical studies, SR9238 has been shown to effectively suppress hepatic lipogenesis, inflammation, and lipid accumulation in mouse models of non-alcoholic steatohepatitis.[3][6]
Comparative Efficacy of LXR Inverse Agonists
The following table summarizes the in vitro efficacy of SR9238 and other notable LXR inverse agonists. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the basal activity of the LXR by 50%.
| Compound | Target(s) | IC50 (nM) | Cell Line | Assay Type | Reference |
| SR9238 | LXRα | 210 - 214 | HEK293T | Co-transfection with LXRE luciferase reporter | [1][5] |
| LXRβ | 40 - 43 | HEK293T | Co-transfection with LXRE luciferase reporter | [1][5] | |
| SR9243 | LXRα/β | Data not specified in provided results. | - | - | [1][6] |
| Compound 10rr | LXRβ | ~140 (3.5-fold less potent than SR9238) | - | LXRβ cotransfection assay | [1][2] |
| Cholestenoic Acid Analogs | LXRα/β | >1000 | HepG2 | Suppression of LXR target gene expression | [1][2] |
| GAC0001E5 (1E5) | LXRβ | Data not specified in provided results. | MCF-7, MDA-MB-231 | MTT assay (cell proliferation) | [7] |
Signaling Pathway of LXR Inverse Agonists
LXR inverse agonists bind to the ligand-binding domain of LXR, inducing a conformational change that promotes the recruitment of corepressor proteins (e.g., NCoR) and suppresses the recruitment of coactivator proteins. This leads to the transcriptional repression of LXR target genes involved in lipogenesis and inflammation.
Caption: LXR inverse agonist signaling pathway.
Experimental Protocols
Co-transfection and Luciferase Reporter Gene Assay
This assay is commonly used to determine the potency of LXR modulators.
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[8]
-
Transfection: Cells are seeded in 96-well plates and transiently transfected with expression vectors for LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a control plasmid (e.g., GFP) for normalization.[8]
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing the test compounds (e.g., SR9238) at various concentrations.[8]
-
Luciferase Assay: Following a 24-hour incubation with the compounds, cells are lysed, and luciferase activity is measured using a luminometer.[8]
-
Data Analysis: Luciferase activity is normalized to the control plasmid expression. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow for LXR luciferase reporter assay.
Conclusion
SR9238 and other LXR inverse agonists represent a promising class of therapeutic agents for metabolic diseases and potentially cancer.[1][4] SR9238 distinguishes itself with its high potency and liver-selective action.[3] Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential and safety profile of these compounds. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in this field.
References
- 1. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 3. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X Receptor Inverse Agonist GAC0001E5 Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Search Reveals No Data on the Compound "SR-1903"
Initial investigations to gather data for a comparative guide on the synergistic effects of a compound identified as "SR-1903" have found no publicly available scientific literature, clinical data, or experimental protocols associated with this designation. Extensive searches have yielded results unrelated to a therapeutic agent, with the majority of information pointing to the SR M1903 Springfield rifle, a firearm with a history of military use.
Efforts to identify "this compound" as a drug or research compound in pharmacological or biomedical databases have been unsuccessful. Consequently, the core requirements for the requested comparison guide—including quantitative data on synergistic effects, detailed experimental methodologies, and signaling pathway diagrams—cannot be fulfilled at this time.
A separate search for molecules with similar designations identified "AP1903," a small molecule dimerizer used as an inducible "suicide switch" in CAR T-cell therapies to mitigate toxicity. However, there is no indication that "AP1903" is synonymous with or related to the requested "this compound."
Given the complete absence of information on "this compound" in the public domain, it is not possible to provide the requested analysis. We urge researchers, scientists, and drug development professionals to verify the designation of the compound of interest. Should a different identifier or further details become available, a comprehensive guide can be compiled.
We are unable to proceed with generating data tables, experimental protocols, or visualizations for a compound that cannot be identified in the scientific literature. We recommend confirming the correct name and any alternative identifiers for the compound to enable a thorough and accurate analysis.
A Comparative Review of SR-1903 and Structurally Related Nuclear Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear receptor modulator SR-1903 with other similar compounds. The information is compiled from publicly available scientific literature and product data sheets to assist researchers in evaluating its potential applications. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a synthetic small molecule that has been characterized as a multi-target nuclear receptor modulator. It is primarily known as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Additionally, this compound has been identified as an agonist of the Liver X Receptor (LXR).[1] This polypharmacology makes this compound a subject of interest for investigating complex signaling pathways and its potential therapeutic effects in inflammatory and metabolic diseases.
Comparative Biological Activities
This compound's activity has been quantified against several nuclear receptors. This section compares its potency with other well-characterized RORγ inverse agonists. While a direct head-to-head study featuring this compound alongside all major RORγ modulators in the same assays is not yet available in the public domain, we can compile and compare reported values from various sources.
Table 1: Comparative Potency of RORγ Inverse Agonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | RORγ | Cell-based reporter assay | ~100 | [1] |
| SR2211 | RORγ | Cell-based reporter assay | ~320 | |
| XY018 | RORγ | Cell growth inhibition | Varies by cell line | [2] |
| GSK805 | RORγ | Cell growth inhibition | Varies by cell line | [2] |
| VTP-23 | RORγ | IL-17a inhibition | Potent at 100 nM | [2] |
| TAK828F | RORγ | IL-17a inhibition | Potent at 100 nM | [2] |
Table 2: Multi-target Activity Profile of this compound
| Compound | Target | Activity | IC50 / EC50 (nM) | Reference |
| This compound | RORγ | Inverse Agonist | ~100 | [1] |
| PPARγ | Inverse Agonist | 209 | [1] | |
| LXR | Agonist | Not specified | [1] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used for its characterization.
Caption: RORγ signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for a Gal4-RORγ luciferase reporter assay.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize nuclear receptor modulators like this compound.
Gal4-RORγ Co-transfection Reporter Assay
This assay is used to determine the inverse agonist activity of a compound on RORγ.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded into 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
2. Transfection:
-
A transfection mixture is prepared containing a plasmid encoding the Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD) and a reporter plasmid containing the firefly luciferase gene under the control of a Gal4 Upstream Activating Sequence (UAS).
-
A transfection reagent (e.g., Lipofectamine 2000) is used according to the manufacturer's instructions.
-
The transfection mixture is added to the cells and incubated for 4-6 hours.
3. Compound Treatment:
-
After transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
4. Incubation and Cell Lysis:
-
The cells are incubated with the compounds for 24 hours.
-
The medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS).
-
A passive lysis buffer is added to each well, and the plate is incubated at room temperature for 15-20 minutes with gentle shaking to ensure complete cell lysis.
5. Luciferase Assay and Data Analysis:
-
The cell lysate is transferred to an opaque 96-well plate.
-
A luciferase assay reagent containing luciferin is added to each well.
-
Luminescence is immediately measured using a luminometer.
-
The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in a suitable software like GraphPad Prism.
LanthaScreen™ TR-FRET LXR Coactivator Recruitment Assay
This assay is used to determine the agonist activity of a compound on LXR.
1. Reagent Preparation:
-
All reagents, including the LXRα ligand-binding domain (LBD) tagged with Glutathione-S-transferase (GST), a fluorescein-labeled coactivator peptide (e.g., TRAP220/DRIP-2), and a terbium-labeled anti-GST antibody, are prepared in the appropriate assay buffer.[2]
2. Assay Procedure:
-
Test compounds are serially diluted in the assay buffer.
-
The LXRα-LBD (GST) is added to the wells of a 384-well plate containing the diluted compounds.
-
A mixture of the fluorescein-coactivator peptide and the terbium anti-GST antibody is then added to all wells.[2]
3. Incubation and Detection:
-
The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a microplate reader capable of measuring fluorescence at two wavelengths (e.g., emission at 520 nm for fluorescein and 495 nm for terbium, with excitation at 340 nm).[2]
4. Data Analysis:
-
The TR-FRET ratio (520 nm / 495 nm) is calculated for each well.
-
The data is used to generate a dose-response curve, from which the EC50 value for agonist activity can be determined using a sigmoidal dose-response equation.[2]
Conclusion
This compound is a versatile pharmacological tool with a distinct activity profile as an inverse agonist of RORγ and PPARγ, and an agonist of LXR. Its polypharmacology presents both opportunities and challenges for its use in research and potential therapeutic development. The provided comparative data and experimental protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the biological roles of this compound and its potential in modulating nuclear receptor signaling pathways. Further side-by-side comparative studies are warranted to fully understand the selectivity and potency of this compound relative to other nuclear receptor modulators.
References
Safety Operating Guide
Proper Disposal Procedures for SR-1903
Disclaimer: The designation "SR-1903" is not a universally recognized chemical identifier. Initial research has revealed several different substances associated with similar codes. This document provides disposal procedures for Strontium Nitrate (CAS No. 10042-76-9) , a hazardous substance, based on the possibility that "this compound" is a product-specific identifier for a formulation containing this chemical. It is crucial to verify the exact chemical composition of your material with your supplier and consult the substance-specific Safety Data Sheet (SDS) before implementing any disposal protocol.
Other substances identified with similar designators include:
-
GPR19 Human siRNA Oligo Duplex (Product Number: SR301903): This is classified as a non-hazardous substance.[1]
-
UN/NA 1903: This refers to a "Disinfectant, liquid, corrosive, n.o.s.".[2]
-
A product containing Sodium Bisulfite (CAS No. 7631-90-5) .[3]
The following information is strictly for the disposal of Strontium Nitrate.
Essential Safety and Logistical Information for Strontium Nitrate Disposal
Strontium Nitrate is a strong oxidizer and can cause fire or explosion. It also causes serious eye damage and is harmful to aquatic life.[4] Proper disposal is essential to ensure the safety of laboratory personnel and the environment. Disposal must be carried out in accordance with local, state, and federal regulations.[3][5]
Quantitative Data for Strontium Nitrate
The following table summarizes key quantitative data for Strontium Nitrate, extracted from safety data sheets.
| Property | Value | Source |
| Molecular Formula | Sr(NO₃)₂ | [6] |
| Molecular Weight | 211.63 g/mol | [6] |
| Appearance | White crystalline solid | [7] |
| pH | 5.0 - 7.0 (Saturated solution at 25°C) | [6] |
| Melting Point | 570 °C (1058 °F) | [4][6] |
| Boiling Point | Decomposes | - |
| Solubility in Water | 709 g/L at 18°C | [6] |
| Specific Gravity | 2.986 g/cm³ | [6] |
| Partition Coefficient (log Pow) | 0.19 (Bioaccumulation is not expected) | [4] |
Step-by-Step Disposal Protocol for Strontium Nitrate
The disposal of Strontium Nitrate must be handled by trained personnel in a controlled environment.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4][5][6] In case of dust, use respiratory protection.
2. Waste Collection:
-
Collect waste Strontium Nitrate in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix Strontium Nitrate waste with other chemical waste, especially combustible materials, organic materials, strong acids, reducing agents, or finely powdered metals.[5][7]
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Keep combustibles (wood, paper, oil, etc.) away from the spilled material.[7]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[5]
-
Do not return spilled material to the original container.
4. Disposal Route:
-
Dispose of the waste through a licensed and approved hazardous waste disposal company.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
-
Do not dispose of Strontium Nitrate down the drain or in the regular trash.[5]
Experimental Protocols
The provided safety data sheets do not contain detailed experimental protocols. The information focuses on safety, handling, and disposal.
Diagrams
Logical Workflow for Hazardous Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a hazardous chemical like Strontium Nitrate.
Caption: A flowchart outlining the key steps for the safe disposal of hazardous laboratory chemicals.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. UN/NA 1903 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalproductscorp.com [chemicalproductscorp.com]
- 7. STRONTIUM NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Unknown: A Safety and Handling Guide for the Novel Compound SR-1903
For Immediate Use by Laboratory Personnel. This document provides crucial safety and logistical guidance for the handling, use, and disposal of SR-1903, a novel research compound. Given the limited data on its specific toxicological and chemical properties, a conservative approach assuming significant hazard is mandatory. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure research environment.
Pre-Handling Risk Assessment: The Foundation of Safety
Prior to any manipulation of this compound, a thorough risk assessment must be conducted. Since this compound is a novel entity, its specific hazards are uncharacterized. Therefore, it must be treated as a substance with high potential for toxicity, reactivity, and other dangers until proven otherwise.[1][2]
Key Assessment Considerations:
-
Structural Analogs: Compare the chemical structure of this compound to known compounds. Anticipate similar hazards to those of its structural relatives.
-
Experimental Parameters: Evaluate the conditions of your planned experiment. Will it involve heating, pressurization, or reaction with other chemicals? These factors can create new, unforeseen hazards.
-
Scale of Use: The quantity of this compound being used will directly impact the level of risk.
A workflow for this essential pre-handling risk assessment is outlined below.
Caption: Risk assessment workflow for novel compounds like this compound.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to PPE is required when handling this compound. The following table summarizes the minimum PPE requirements. Note that specific experimental conditions may necessitate additional or more robust protection.[3][4] A work area and process/task assessment is required to determine the potential hazards and to select the appropriate PPE for protection.[3]
| Protection Type | Required PPE | Specifications and Rationale |
| Body Protection | Flame-Resistant Laboratory Coat | To be worn at all times in the laboratory. Provides protection against splashes and potential flammability.[4][5] |
| Hand Protection | Double Gloving: Chemical-Resistant Outer Glove with Nitrile Inner Glove | Given the unknown dermal toxicity and permeability, double gloving provides an enhanced barrier. For chemicals with unknown toxicity, a flexible laminate glove under a heavy-duty chemically resistant outer glove is recommended.[5] Nitrile gloves offer good general protection, but the outer glove should be selected based on the solvents or reagents used with this compound.[6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect from splashes.[4] A face shield must be worn over the goggles whenever there is a significant risk of splashing, such as when handling stock solutions or during reactions.[3][5] |
| Footwear | Closed-Toe Shoes | To protect feet from spills and falling objects.[7] |
Operational Plan: Safe Handling and Storage
All work with this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[2]
Handling Procedures:
-
Preparation: Before starting, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: If weighing solid this compound, do so within the fume hood on a draft shield to prevent dispersal of powder.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Labeling: All containers holding this compound, including temporary vessels like beakers and flasks, must be clearly labeled with the compound name, "this compound," and a "Hazard Unknown" warning.[8][9]
Storage:
-
Store this compound in a designated, well-ventilated area away from incompatible materials.
-
Use secondary containment (e.g., a tray or bin) to contain any potential spills.[2]
-
If the material is anticipated to be a potential explosive, it must be stored away from light in an explosion-proof refrigerator/freezer or an explosion-proof cabinet.[2]
The logical flow for handling this compound is depicted in the following diagram.
Caption: Procedural workflow for the safe handling and storage of this compound.
Disposal Plan: Managing the Unknown
The disposal of unknown or novel compounds is strictly regulated and costly.[10][11] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [12]
Waste Segregation and Labeling:
-
All waste containing this compound (e.g., contaminated gloves, pipette tips, excess reagent) must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material, be kept closed, and be clearly labeled as "Hazardous Waste: this compound (Hazard Unknown)."[13]
Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams to avoid accidental reactions.[13]
-
Collection: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[14]
-
Contact EHS: When the waste container is full, or before this compound research is concluded, contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal. EHS will coordinate with specialized contractors for the analysis and proper disposal of the unknown waste.[12][13] The cost of this analysis and disposal is typically charged back to the generating department or research group.[12]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move to fresh air immediately. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Seek immediate medical attention.[2] |
| Spill | Alert others in the area. If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team. |
Your commitment to these safety protocols is paramount when working with novel compounds like this compound. By treating the unknown with the utmost caution, you protect yourself, your colleagues, and the research environment.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. twu.edu [twu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. unomaha.edu [unomaha.edu]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
